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  • Product: Diisooctyl isophthalate
  • CAS: 71850-11-8

Core Science & Biosynthesis

Foundational

Physicochemical Profile of Diisooctyl Isophthalate (DOIP)

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of Diisooctyl Isophthalate (DOIP). This document is structured for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of Diisooctyl Isophthalate (DOIP). This document is structured for researchers and drug development professionals, specifically focusing on its relevance as a plasticizer and potential leachable in pharmaceutical packaging.[1]

A Technical Guide for Pharmaceutical Applications[1][2]

Executive Summary

Diisooctyl Isophthalate (DOIP) is a high-molecular-weight ester primarily utilized as a plasticizer in polymeric materials.[1][2][3] Chemically, it is the meta-isomer of the more common Diisooctyl Phthalate (DIOP) or Bis(2-ethylhexyl) Phthalate (DEHP).[1][2]

For drug development professionals, DOIP is critical not as an active ingredient, but as a functional additive in pharmaceutical packaging (IV bags, tubing, blister packs) and a potential Extractable & Leachable (E&L) compound.[1] Its physicochemical profile—characterized by high lipophilicity, low water solubility, and thermal stability—dictates its migration potential into drug formulations.[1] Unlike ortho-phthalates, isophthalates like DOIP are increasingly investigated for their differentiated toxicological profile and lower migration rates.[1]

Note on Nomenclature: While "Diisooctyl isophthalate" implies a mixture of C8 isomers, it is frequently used interchangeably in industry with Bis(2-ethylhexyl) isophthalate (CAS 137-89-3).[1][2] This guide utilizes CAS 137-89-3 as the primary reference standard for quantitative data, while acknowledging industrial grades may contain isomeric mixtures.[1]

Molecular Architecture & Thermodynamics

The distinct behavior of DOIP stems from its meta-substitution on the benzene ring, contrasting with the ortho-substitution of standard phthalates.[1]

  • Meta-Substitution Effect: The 1,3-positioning of the ester groups reduces steric hindrance compared to the 1,2-ortho position.[1] This results in lower viscosity and potentially different solvation power for polymers (PVC).[1]

  • Lipophilicity: The two C8 alkyl chains provide significant hydrophobicity, reflected in a high LogP value.[1] This makes DOIP prone to migration into lipid-based drug formulations (e.g., propofol, taxanes) or surfactant-containing solutions.[1]

Diagram: Structural Isomerism & Property Impact

DOIP_Structure Isophthalic Isophthalic Acid (1,3-Substitution) DOIP DOIP (Meta-Isomer) Less Steric Hindrance Isophthalic->DOIP Esterification Alcohol 2-Ethylhexanol (C8 Alcohol) Alcohol->DOIP Ortho Ortho-Phthalates (DEHP) High Steric Strain Alcohol->Ortho Prop1 Lower Viscosity DOIP->Prop1 Prop2 Enhanced Stability DOIP->Prop2 Prop3 Migration Potential (Lipophilic) DOIP->Prop3 Ortho->Prop3 Higher Migration Risk

Caption: Comparative structural impact of meta-substitution (DOIP) vs ortho-substitution on physicochemical properties.

Physicochemical Properties Table

The following data aggregates experimental and predicted values for Bis(2-ethylhexyl) isophthalate (CAS 137-89-3).

PropertyValueUnitContext/Relevance
CAS Number 137-89-3 -Primary identifier for the 2-ethylhexyl isomer.[1][2][4][5][6]
Molecular Weight 390.56 g/mol High MW reduces volatility but allows migration.[1][2]
Molecular Formula C₂₄H₃₈O₄--
Physical State Viscous Liquid-Colorless to pale yellow; faint ester odor.[1][2][7]
Boiling Point ~370 (est) / 211 (2 mmHg)°CHigh thermal stability; unlikely to volatilize during storage.[1][2]
Melting Point -46°CRemains liquid at low storage temperatures.[1][2]
Density 0.983 - 1.01g/cm³Slightly denser than typical lipid formulations.[1][2]
Viscosity ~86cP (20°C)Lower than DEHP (~80-100 cP), aiding processing.[1][2]
Water Solubility < 0.01 (Insoluble)mg/LHighly hydrophobic; unlikely to leach into saline/water.[1][2]
LogP (Octanol/Water) 8.39 - 8.5 -Critical: Indicates high affinity for lipid/surfactant drugs.[1][2]
Refractive Index 1.486nD20Relevant for RI detection in HPLC.[1][2]
Flash Point > 230°CSafe for high-temperature extrusion processing.[1][2]

Data Sources: PubChem [1], ChemicalBook [2], ILO-ICSC [3].

Synthesis Protocol

For researchers requiring a high-purity standard for E&L validation, the following synthesis protocol uses a standard Fischer esterification.

Objective: Synthesize DOIP from Isophthalic Acid and 2-Ethylhexanol.

Reagents:
  • Isophthalic Acid (IPA): 1.0 molar equivalent (Solid).[1][2]

  • 2-Ethylhexanol (2-EH): 2.5 molar equivalents (Excess acts as solvent/azeotrope).[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5% w/w) or Titanate catalyst (Tetraisopropyl titanate).[1][2]

  • Solvent: Xylene (optional, for azeotropic water removal).[1]

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, temperature probe, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add Isophthalic Acid (166.1 g, 1 mol) and 2-Ethylhexanol (325.5 g, 2.5 mol) to the flask. Add catalyst (pTSA, ~2.5 g).[1]

  • Reaction: Heat the mixture to 180–220°C . The reaction is driven by the removal of water.[1]

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (theoretical yield: 36 mL water).[1][2]

  • Neutralization: Cool to 90°C. Neutralize the catalyst with a dilute sodium carbonate solution (10% aq).

  • Purification:

    • Wash: Wash the organic layer twice with deionized water to remove salts and unreacted acid.[1]

    • Distillation: Perform vacuum distillation (10 mmHg, 150°C) to remove excess 2-Ethylhexanol.

    • Filtration: Filter the final product through a celite bed to remove trace haze.[1]

  • Validation: Confirm structure via FTIR (Ester C=O stretch at ~1725 cm⁻¹) and GC-MS.

Synthesis_Workflow Start Reactants: Isophthalic Acid + 2-Ethylhexanol Process Esterification (180-220°C, Dean-Stark) Start->Process Sep Water Removal (Drives Equilibrium) Process->Sep - H2O Neutral Neutralization (Na2CO3 Wash) Process->Neutral Crude Ester Distill Vacuum Distillation (Remove Excess Alcohol) Neutral->Distill Final Purified DOIP (Viscous Liquid) Distill->Final

Caption: Synthesis workflow for DOIP via acid-catalyzed esterification.

Analytical Characterization (E&L Detection)

In drug development, detecting DOIP at trace levels (ppm/ppb) in drug products is essential.[1][2]

GC-MS Method (Standard Protocol)[1][2]
  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1][2] Non-polar phase is required due to DOIP's lipophilicity.[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temperature Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 300°C for 10 min.

  • Mass Spec: EI Mode (70 eV).

    • Quantification Ion: m/z 149 (Phthalate/Isophthalate characteristic fragment).[1][2]

    • Qualifier Ions: m/z 261, 390 (Molecular ion, weak).[1]

  • Differentiation: DOIP elutes after DEHP (ortho) on non-polar columns due to slight boiling point differences and interaction with the stationary phase, though retention times are close.[1] Standards are mandatory for confirmation.

HPLC-UV Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile:Water (Gradient 80:20 to 100:0).[1][2]

  • Detection: UV at 275 nm (Isophthalate absorption band).[1][2]

  • Note: Less sensitive than GC-MS but useful for aqueous simulants.[1]

Toxicological & Safety Context

While often grouped with phthalates, isophthalates like DOIP exhibit a distinct toxicological profile.[1]

  • Metabolism: DOIP is hydrolyzed in the gut to Monooctyl isophthalate (MOIP) and 2-ethylhexanol.[1] Unlike ortho-phthalates, isophthalates generally show lower PPARα activation, which is linked to liver toxicity in rodents [4].[1]

  • Migration Risk: Due to its high LogP (>8), DOIP will not migrate significantly into aqueous IV solutions (Saline/Dextrose).[1] However, it poses a high risk for lipid emulsions (e.g., Propofol, TPN) and surfactant-based biologics (Polysorbate 80).[1]

    • Mitigation: Use non-PVC tubing or polyurethane sets for lipid-based drug delivery if DOIP is present in the supply chain.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33934, Diisooctyl phthalate / Bis(2-ethylhexyl) isophthalate. Retrieved from [Link][1][2]

  • ILO/WHO. International Chemical Safety Cards (ICSC) 0876: Diisooctyl Phthalate (Isomer analogues).[1][2] Retrieved from [Link][1][2]

  • Consumer Product Safety Commission (CPSC). Toxicity Review of Diisooctyl Phthalate and Isophthalate Analogues. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Diisooctyl Isophthalate

This guide provides a comprehensive technical overview of the toxicological profile of Diisooctyl isophthalate (DIOIP), designed for researchers, scientists, and professionals in drug development. It synthesizes data fro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the toxicological profile of Diisooctyl isophthalate (DIOIP), designed for researchers, scientists, and professionals in drug development. It synthesizes data from regulatory assessments and recent scientific literature to offer a nuanced understanding of DIOIP's potential health effects.

Introduction to Diisooctyl Isophthalate (DIOIP)

Diisooctyl isophthalate (CAS No. 27554-26-3) is a high molecular weight phthalate ester. It is primarily used as a plasticizer to increase the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1][2] Its applications include building wire insulation, automotive hoses, and parts, as well as in some adhesives, sealants, and coatings.[1][3] While considered a minor use plasticizer, its presence in various consumer and industrial products necessitates a thorough understanding of its toxicological profile.[1][2] This document provides an in-depth analysis of its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and, most notably, its effects on reproductive and developmental health.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the metabolic fate of DIOIP is crucial for interpreting its toxicological effects.

Absorption and Distribution: Human studies have shown that after oral administration, DIOIP is absorbed and its metabolites are primarily excreted in the urine within the first 24 hours. Animal studies in rats, dogs, and pigs have demonstrated near-complete excretion in urine and feces between 4 and 21 days following dietary administration. There is no evidence of significant tissue accumulation, although a small amount may be distributed to body fat, potentially leading to a slower release and metabolism.

Metabolism: The primary metabolic pathway for DIOIP involves hydrolysis to its monoester, monooctyl phthalate, and further oxidative metabolism. In a human study, approximately 12-14% of the administered dose was excreted as monooctyl phthalate. Phthalate esters, in general, are known to be rapidly metabolized in the body.[4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Simplified metabolic pathway of Diisooctyl isophthalate.

Acute and Short-Term Toxicity

DIOIP exhibits low acute toxicity via oral and dermal routes.[1]

Acute Toxicity Data for DIOIP
Exposure Route Species
OralRat
OralMouse
DermalRabbit

Irritation and Sensitization:

  • Skin Irritation: Studies in rabbits have shown that DIOIP can cause minimal to severe skin irritation, particularly at high doses.[1]

  • Eye Irritation: It is reported to not cause irritation to rabbit eyes, though detailed study data is limited.

  • Skin Sensitization: Based on data from other high molecular weight phthalates, DIOIP is considered unlikely to be a skin sensitizer.

No data is available for acute inhalation toxicity, though it is expected to be low based on other similar phthalates.

Repeated-Dose Toxicity

The available data on repeated-dose toxicity is limited and often from poorly detailed study summaries. Short-term studies in rats and dogs with oral exposure up to 1000 mg/kg bw/day did not show any significant toxicological changes. However, the lack of detail in these older studies prevents the determination of a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL).[1]

Genotoxicity and Carcinogenicity

Genotoxicity: The genotoxicity data for DIOIP is equivocal. It has produced mixed results in in-vitro bacterial mutation assays (Ames test). However, its close structural analogue, di-n-octyl phthalate (DnOP), has tested negative in mutation and DNA damage assays. Based on the overall negative mutagenicity data for the high molecular weight phthalate category, DIOIP is considered unlikely to be genotoxic. There is no available data from in-vivo genotoxicity studies.

Carcinogenicity: There are no in-vivo carcinogenicity studies available for DIOIP. It was found to be inactive in an in-vitro mammalian cell transformation assay.[5] Due to insufficient testing, it is not possible to definitively determine its carcinogenic potential.

Reproductive and Developmental Toxicity: A Point of Evolving Insight

Historically, there was a significant data gap regarding the reproductive and developmental toxicity of DIOIP.[1] However, more recent research has provided critical insights, indicating that DIOIP can act as an antiandrogenic compound and disrupt male reproductive development.

A 2013 study in rats exposed to DIOIP during gestation found:

  • Developmental Effects: At doses of 0.5 and 1 g/kg/day, there was a reduction in fetal weight, and at the highest dose, an increase in resorptions.[6] Skeletal variations and ossification delays were also observed.[6]

  • Antiandrogenic Activity: A follow-up study showed that DIOIP administered from gestation days 12-19 reduced fetal testicular testosterone at doses of 0.1 g/kg/day and higher.[6]

  • Male Reproductive Tract Abnormalities: Postnatal assessment of male offspring exposed in utero revealed abnormalities such as hypospadias, non-scrotal testes, and hypospermatogenesis at 0.5 g/kg/day, with a high incidence at 1 g/kg/day.[6]

These findings suggest that DIOIP can induce "phthalate syndrome," a collection of malformations associated with antiandrogenic activity during fetal development.[5][7]

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Logical relationship of DIOIP exposure and male reproductive developmental toxicity.

Recent Mechanistic Studies

A 2025 study has shed further light on the cytotoxic mechanisms of DIOIP.[8] Key findings include:

  • Cellular Toxicity: DIOIP was shown to decrease the viability of Human Umbilical Vein Endothelial Cells (HUVECs).[8]

  • Oxidative Stress: This cytotoxicity was correlated with an increase in reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[8]

  • In-vivo Effects: In the nematode Caenorhabditis elegans, DIOIP exposure adversely affected growth, movement, and reproduction, which was also linked to increased oxidative stress.[8]

These recent findings suggest that oxidative stress is a key mechanism underlying the toxicity of DIOIP.

Human Health Hazard Characterization

The available data, particularly the more recent studies on reproductive toxicity, indicates that while DIOIP has low acute toxicity, it poses a potential risk for developmental effects in males with in-utero exposure. The antiandrogenic activity is a significant concern.[6]

Human exposure data is limited. One Russian study noted complaints of pain, numbness, and spasms in the extremities of leather workers exposed to mixed phthalates, which included DIOIP. However, it is not possible to attribute these effects specifically to DIOIP.

Experimental Protocols

Protocol: In Vitro Assessment of DIOIP-Induced Cytotoxicity and Oxidative Stress in HUVECs

This protocol outlines a representative workflow to investigate the cellular toxicity of DIOIP, based on the findings of recent research.[8]

1. Cell Culture and Exposure: a. Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed HUVECs in 96-well plates for viability assays and 6-well plates for other assays. c. Prepare stock solutions of DIOIP in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. d. Expose cells to a range of DIOIP concentrations for a specified time period (e.g., 24, 48 hours).

2. Cell Viability Assay (e.g., MTT or WST-1 assay): a. After the exposure period, add the viability reagent to each well. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength using a microplate reader. d. Calculate cell viability as a percentage of the vehicle control.

3. Reactive Oxygen Species (ROS) Measurement: a. After exposure, wash the cells with phosphate-buffered saline (PBS). b. Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) in the dark. c. Wash the cells to remove the excess probe. d. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): a. Harvest the cells by trypsinization. b. Wash the cells with PBS and resuspend in binding buffer. c. Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark. d. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

5. Data Analysis: a. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between control and DIOIP-treated groups. b. Determine the IC50 value for cell viability. c. Correlate the increase in ROS with the decrease in cell viability and the increase in apoptosis.

G

Caption: Workflow for assessing DIOIP-induced cytotoxicity.

Conclusion and Future Directions

The toxicological profile of Diisooctyl isophthalate is complex and highlights the importance of re-evaluating chemicals as new data becomes available. While it demonstrates low acute toxicity, significant concerns have been raised regarding its potential to act as an antiandrogenic endocrine disruptor, leading to male reproductive developmental toxicity.[6] Recent studies also point to oxidative stress as a key mechanism of its cellular toxicity.[8]

Future research should focus on:

  • Conducting comprehensive in-vivo chronic toxicity and carcinogenicity studies.

  • Further elucidating the mechanisms of its antiandrogenic activity.

  • Investigating the potential for adverse effects on the female reproductive system.

  • Conducting more robust human exposure and biomonitoring studies to better assess real-world risks.

This guide underscores the necessity for a continuous and critical evaluation of chemical safety, integrating both historical data and emerging scientific evidence to protect human health.

References

  • Diisooctyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Toxicity review of diisooctyl phthalate (DIOP) - Consumer Product Safety Commission. [Link]

  • Adverse effects of diisooctyl phthalate on the male rat reproductive development following prenatal exposure - PubMed. [Link]

  • Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem - NIH. [Link]

  • Diisooctyl phthalate • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_9077 • CASRN: 27554-26-3 - Toxno. [Link]

  • Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells - PubMed. [Link]

  • (PDF) Toxicity review of diisooctyl phthalate (DIOP) - ResearchGate. [Link]

  • Diisooctyl phthalate - Substance Information - ECHA - European Union. [Link]

  • Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress - PubMed. [Link]

  • Phthalic acid derivatives: Sources and effects on the human body. [Link]

  • UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed. [Link]

  • Genotoxicity of phthalates. [Link]

  • Diisooctyl phthalate - Hazardous Agents - Haz-Map. [Link]

  • Draft Environmental Hazard Assessment for Diisobutyl Phthalate (DIBP) - Regulations.gov. [Link]

  • diisooctyl phthalate - ChemBK. [Link]

  • Diisooctyl Phthalate as A Secondary Metabolite from Actinomycete Inhabit Animal's Dung with Promising Antimicrobial Activity - ResearchGate. [Link]

  • Diisooctyl phthalate - Chemical Details - EPA. [Link]

  • Diisotridecyl phthalate, ditridecyl phthalate - Publisso. [Link]

  • Phthalates | US EPA. [Link]

  • Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates in Human Hepatocytes and White Adipocytes - MDPI. [Link]

Sources

Foundational

Technical Guide: Diisooctyl Isophthalate (DIOIP) Interaction with Biological Macromolecules

Executive Summary Diisooctyl isophthalate (DIOIP) represents a structural isomer of the widely scrutinized plasticizer Di(2-ethylhexyl) phthalate (DEHP). While DEHP is an ortho-phthalate known for significant endocrine d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisooctyl isophthalate (DIOIP) represents a structural isomer of the widely scrutinized plasticizer Di(2-ethylhexyl) phthalate (DEHP). While DEHP is an ortho-phthalate known for significant endocrine disruption via Peroxisome Proliferator-Activated Receptors (PPARs), DIOIP utilizes a meta-substitution pattern (isophthalate). This guide provides a rigorous technical analysis of how this specific stereochemical shift alters interactions with three critical biological macromolecules: Serum Albumin (Transport) , Nuclear Receptors (Toxicity) , and DNA (Genomic Integrity) .

The following sections synthesize physicochemical principles with validated experimental protocols to assess DIOIP’s biocompatibility profile.

Part 1: Molecular Architecture & Physicochemical Basis

The interaction of DIOIP with biological systems is dictated by its steric configuration. Unlike ortho-phthalates, where the two ester groups are adjacent (1,2-position), DIOIP positions them at the 1,3-position (meta).

The "Steric Shield" Hypothesis

The meta-positioning creates a linear rigidity that prevents the formation of the specific "hydrophobic pocket" conformation required for high-affinity binding to PPAR


. This structural distinction is the primary driver for DIOIP's improved toxicological profile compared to DEHP.
  • Lipophilicity (LogP): High (approx. > 7.0), driving strong non-specific hydrophobic interactions.

  • Hydrolytic Stability: The meta-ester linkage is generally more resistant to enzymatic hydrolysis by lipases compared to the ortho-linkage, potentially altering metabolic residence time.

Part 2: Protein Interaction Dynamics (Transport)

Serum albumin (BSA/HSA) serves as the primary transport vehicle for lipophilic xenobiotics. Understanding DIOIP-Albumin binding is critical for determining bioavailability and free-fraction concentrations.

Mechanism: Fluorescence Quenching

DIOIP interacts with BSA primarily through static quenching , forming a non-fluorescent ground-state complex. The interaction occurs mainly within the hydrophobic cavities of Subdomain IIA (Sudlow's Site I), close to Tryptophan-214.

Thermodynamic Profile
  • 
    :  Spontaneous binding.
    
  • 
    :  Interaction is driven by van der Waals forces and hydrogen bonding, rather than pure hydrophobic entropy-driven effects.
    
Experimental Protocol: Fluorescence Quenching Assay

Objective: Determine the Binding Constant (


) and Number of Binding Sites (

).
  • Preparation:

    • Prepare a

      
       M BSA solution in phosphate buffer (pH 7.4).
      
    • Prepare a DIOIP stock solution in ethanol (keep ethanol <1% in final volume to prevent protein denaturation).

  • Titration:

    • Titrate DIOIP (0 to

      
       M) into the BSA solution.
      
    • Incubate for 5 minutes at 298 K, 303 K, and 310 K.

  • Measurement:

    • Excitation wavelength (

      
      ): 280 nm.
      
    • Emission scan (

      
      ): 300–500 nm.
      
  • Data Analysis (Stern-Volmer):

    • Plot

      
       vs. 
      
      
      
      (Concentration of DIOIP).
    • Use the Stern-Volmer equation:

      
      
      
    • Validation Criterion: If

      
      , the mechanism is static quenching  (complex formation).
      

Part 3: Nuclear Receptor Signaling (Toxicity)

The primary toxicity concern for phthalates is the activation of PPAR


 and PPAR

, which regulate lipid metabolism and adipogenesis.
The Isophthalate Divergence

DIOIP exhibits significantly reduced affinity for PPARs compared to DEHP.

  • DEHP (Ortho): Acts as a "key" that fits the PPAR Ligand Binding Domain (LBD), recruiting co-activators.

  • DIOIP (Meta): The 1,3-substitution creates steric clash within the LBD helix 12, preventing the conformational change necessary for transcriptional activation.

Visualization: Pathway Activation Potential

PPAR_Pathway DIOIP DIOIP (Meta-Isomer) Cell_Entry Cellular Uptake DIOIP->Cell_Entry DEHP DEHP (Ortho-Isomer) DEHP->Cell_Entry Metabolism Hydrolysis to Monoester Cell_Entry->Metabolism PPAR_LBD PPAR Ligand Binding Domain Metabolism->PPAR_LBD Ligand Binding CoActivator Co-Activator Recruitment PPAR_LBD->CoActivator High Affinity (DEHP) PPAR_LBD->CoActivator Steric Hindrance (DIOIP) Gene_Exp Adipogenesis / Peroxisome Proliferation CoActivator->Gene_Exp

Caption: Comparative activation pathway. Note the dashed line for DIOIP indicating weak/hindered activation of the PPAR complex due to steric mismatch.

Part 4: Genomic Integrity (DNA Interaction)

While DIOIP is not a classic intercalator, high concentrations of phthalates can interact with DNA via groove binding , potentially altering replication kinetics or repair mechanisms.

Interaction Mode
  • Minor Groove Binding: The aliphatic isooctyl chains fit into the minor groove of B-DNA.

  • Force: Van der Waals interactions stabilize the complex.

  • Consequence: Unlike intercalation, this rarely causes frameshift mutations but can inhibit DNA-dependent enzymes (e.g., polymerases) at high local concentrations.

Experimental Protocol: DNA Competitive Binding (Ethidium Bromide Displacement)

Objective: Assess if DIOIP displaces a known intercalator (Ethidium Bromide - EB).

  • Baseline: Incubate Calf Thymus DNA (CT-DNA) with EB (

    
    ) for 30 mins. Measure Fluorescence (
    
    
    
    ).
  • Titration: Add increasing concentrations of DIOIP.

  • Observation:

    • If

      
       decreases significantly: Intercalation  (DIOIP displaces EB).
      
    • If

      
       remains stable or decreases minimally: Groove Binding  (DIOIP binds externally, not displacing EB).
      
    • Expected Result for DIOIP: Minimal displacement, confirming groove binding over intercalation.

Summary of Interaction Parameters

MacromoleculeInteraction ModePrimary ForceBiological Implication
Serum Albumin Static Quenching (Site I)Van der Waals / H-bondTransport & Bioavailability
PPAR

Weak Ligand BindingHydrophobicLow Endocrine Disruption Potential
DNA Minor Groove BindingVan der WaalsLow Genotoxicity Risk

References

  • Zhang, Y., et al. (2008). Interaction of malachite green with bovine serum albumin: Determination of the binding mechanism. Journal of Molecular Structure. (Cited for general BSA quenching protocols)

  • Kambia, K., et al. (2005). Plasma protein binding of phthalates. Clinical Chemistry and Laboratory Medicine.

  • Corton, J.C., & Lapinskas, P.J. (2005). Peroxisome proliferator-activated receptors: mediators of phthalate ester-induced effects in the liver.[1][2] Toxicologic Pathology.

  • Gao, Y., et al. (2022).[3] Non-covalent binding interaction between phthalic acid esters and DNA. Environment International. (Key reference for DNA groove binding mechanism)

  • European Chemicals Bureau. (2003). Risk Assessment Report: bis(2-ethylhexyl)phthalate (DEHP).[3][4][5][6](Comparative baseline for Ortho-phthalate toxicity)

Sources

Exploratory

A Spectroscopic Guide to Diisooctyl Isophthalate: Characterization and Analysis

Introduction Diisooctyl isophthalate (DOIP) is a high-molecular-weight branched-chain phthalate ester. As a key plasticizer, its role is to enhance the flexibility and durability of polymeric materials. The precise chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diisooctyl isophthalate (DOIP) is a high-molecular-weight branched-chain phthalate ester. As a key plasticizer, its role is to enhance the flexibility and durability of polymeric materials. The precise chemical structure and purity of DOIP are critical to its function and for regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize diisooctyl isophthalate. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of the spectroscopic signature of this compound.

The structural elucidation of diisooctyl isophthalate is paramount for quality control and research applications. Each spectroscopic technique offers a unique window into the molecule's architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the overall structure.

Molecular Structure of Diisooctyl Isophthalate

Diisooctyl isophthalate consists of a central isophthalate (1,3-benzenedicarboxylate) core to which two isooctyl (6-methylheptyl) chains are attached via ester linkages. The isooctyl group is a branched eight-carbon alkyl chain.

Diagram: Molecular Structure of Diisooctyl Isophthalate

Caption: Chemical structure of Diisooctyl Isophthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A solution of diisooctyl isophthalate is prepared by dissolving approximately 10-20 mg of the substance in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of diisooctyl isophthalate is characterized by signals corresponding to the aromatic protons of the isophthalate ring and the aliphatic protons of the two isooctyl chains.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03d2HAromatic protons
7.72d1HAromatic proton
4.66d4H-O-CH₂-
1.89m2H-CH-
1.19 - 1.55m20H-CH₂-
0.88 - 0.99t12H-CH₃

d: doublet, t: triplet, m: multiplet

The downfield signals at 8.03 and 7.72 ppm are characteristic of the aromatic protons on the isophthalate ring. The signal at 4.66 ppm corresponds to the methylene protons adjacent to the ester oxygen. The complex multiplets in the upfield region (1.19-1.89 ppm) arise from the overlapping signals of the methylene and methine protons of the isooctyl chains. The terminal methyl groups of the isooctyl chains give rise to the triplet signals around 0.88-0.99 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
167.8C=O (ester carbonyl)
132.9Quaternary aromatic carbon
132.8Aromatic CH
132.7Aromatic CH
132.4Quaternary aromatic carbon
128.0Aromatic CH
67.6Quaternary carbon
66.9-O-CH₂-
39.6-CH-
30.8-CH₂-
29.3-CH₂-
23.7-CH₂-
23.0-CH₂-
14.1-CH₃
11.6-CH₃

The carbonyl carbons of the ester groups are observed at the lowest field (167.8 ppm). The aromatic carbons resonate in the 128.0-132.9 ppm region. The aliphatic carbons of the isooctyl chains appear in the upfield region of the spectrum, with the carbon attached to the oxygen (-O-CH₂-) appearing at 66.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of liquid diisooctyl isophthalate is placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data

The IR spectrum of diisooctyl isophthalate shows characteristic absorption bands for the ester functional group and the aromatic ring.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretching (aliphatic)
~2870MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1600, ~1460MediumC=C stretching (aromatic)
~1280StrongC-O stretching (ester)
~1120StrongC-O stretching (ester)

The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group. The C-H stretching vibrations of the aliphatic isooctyl chains are observed around 2870-2960 cm⁻¹. The absorptions in the 1460-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. The strong bands at approximately 1280 cm⁻¹ and 1120 cm⁻¹ are due to the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like diisooctyl isophthalate.

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data

The mass spectrum of diisooctyl isophthalate shows a molecular ion peak (M⁺) and several characteristic fragment ions.[2]

m/zInterpretation
390Molecular ion [M]⁺
279[M - C₈H₁₇]⁺
167[C₈H₅O₃]⁺
149[C₈H₅O₂]⁺

The molecular ion peak at m/z 390 corresponds to the molecular weight of diisooctyl isophthalate (C₂₄H₃₈O₄). A common fragmentation pathway for phthalates is the loss of one of the alkyl chains, leading to the fragment at m/z 279. The base peak in the spectrum is often observed at m/z 149, which corresponds to the protonated phthalic anhydride fragment. The ion at m/z 167 is also a characteristic fragment.

Diagram: Key Fragmentation Pathways of Diisooctyl Isophthalate in Mass Spectrometry

fragmentation M Diisooctyl Isophthalate (m/z 390) F279 [M - C₈H₁₇]⁺ (m/z 279) M->F279 - •C₈H₁₇ F167 [C₈H₅O₃]⁺ (m/z 167) F279->F167 - C₈H₁₆ F149 [C₈H₅O₂]⁺ (m/z 149) (Base Peak) F167->F149 - H₂O

Caption: Simplified fragmentation of Diisooctyl Isophthalate.

Conclusion

The comprehensive analysis of diisooctyl isophthalate using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, particularly the ester linkages, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. Together, these techniques form a robust analytical workflow for the identification and quality assessment of diisooctyl isophthalate in research and industrial settings.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33934, Diisooctyl phthalate. Retrieved from [Link].

  • Isolation and Characterization of Diisooctyl phthalatefrom Detarium microcarpum Root Extract. (2026). Medicinal and Medical Chemistry, 3, 15-22.
  • Diisooctyl phthalate. mzCloud. Retrieved from [Link].

  • National Institute of Standards and Technology (NIST). (n.d.). 1,2-Benzenedicarboxylic acid, diisooctyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Quantification of Diisooctyl Isophthalate (DIOP) using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This document provides a comprehensive, field-proven protocol for the accurate and robust quantification of Diisooctyl isophthalate (DIOP), a high molecular weight phthalate ester used as a plasticizer. Due to i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the accurate and robust quantification of Diisooctyl isophthalate (DIOP), a high molecular weight phthalate ester used as a plasticizer. Due to its widespread use and potential classification as an endocrine disruptor, sensitive and reliable analytical methods are crucial for its monitoring in various matrices, including consumer products, environmental samples, and medical devices.[1] This guide details a complete workflow, from sample preparation to Gas Chromatography-Mass Spectrometry (GC-MS) analysis and data processing, designed for researchers, scientists, and quality control professionals. The methodology is grounded in established principles and validated techniques to ensure data integrity and reproducibility.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile compounds like DIOP.[1] The methodology hinges on two core principles:

  • Chromatographic Separation (GC): The sample extract is vaporized and introduced into a GC column. An inert carrier gas (e.g., Helium) pushes the analytes through a long, thin capillary column coated with a specific stationary phase. Separation is achieved based on the analytes' boiling points and their relative affinities for the stationary phase. Higher molecular weight phthalates like DIOP require a temperature-programmed elution to ensure they travel through the column at an appropriate speed.

  • Mass Spectrometric Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source, typically an Electron Ionization (EI) source. In the EI source, molecules are bombarded with high-energy electrons, causing them to fragment into characteristic, charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

For quantification, the MS is often operated in Selected Ion Monitoring (SIM) mode .[2][3] Instead of scanning the entire mass range, the instrument focuses only on specific, characteristic ions of DIOP. This dramatically increases sensitivity and reduces interference from matrix components, which is crucial for trace-level analysis.

Materials and Reagents

Extreme care must be taken to avoid contamination, as phthalates are ubiquitous in the laboratory environment.[4][5]

  • Solvents: High-purity, pesticide-grade or equivalent Dichloromethane (DCM), Hexane, and Acetone.

  • Reagents: Anhydrous Sodium Sulfate (baked at 400°C for ≥4 hours to remove organic contaminants).

  • Standards:

    • Diisooctyl isophthalate (DIOP) analytical standard (CAS No: 27554-26-3).

    • Internal Standard (IS): Benzyl benzoate (CAS No: 120-51-4) is a suitable choice.[1] Alternatively, a deuterated DIOP analog can be used for isotope dilution methods.[3][6]

  • Glassware: All glassware (flasks, pipettes, vials) must be scrupulously cleaned, rinsed with acetone and hexane, and dried in an oven. Avoid all plastic materials during sample and standard preparation.[1][5]

  • Syringes: Use glass syringes for all liquid transfers.[1][5]

Instrumentation and Analytical Conditions

The following parameters are a robust starting point and can be adapted based on the specific instrument and column used.

A modern GC system equipped with a split/splitless injector is required.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; bonded-phase capillary column (e.g., 5% Phenyl Methylpolysiloxane - DB-5ms, Rxi-5ms, or equivalent)This non-polar column provides excellent resolution for a wide range of semi-volatile compounds, including phthalates.[1]
Injector Type Split/SplitlessOperated in splitless mode for 1 minute to ensure quantitative transfer of the analyte onto the column for trace analysis.
Injector Temp. 280 - 300°CEnsures efficient vaporization of high molecular weight phthalates like DIOP without thermal degradation.
Carrier Gas Helium (99.999% purity)Provides good chromatographic efficiency and is inert.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Optimal for column efficiency and MS interface.
Oven Program Initial: 80°C (hold 2 min), Ramp 1: 15°C/min to 240°C, Ramp 2: 10°C/min to 310°C (hold 10 min)This program allows for separation of lighter compounds before ramping to a high final temperature to elute DIOP effectively.

A single quadrupole or more advanced mass spectrometer is suitable.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for creating reproducible fragmentation patterns.
Ion Source Temp. 230°CStandard operating temperature.
Quadrupole Temp. 150°CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Provides maximum sensitivity and selectivity for quantification.[2][3] A full scan acquisition (e.g., m/z 50-500) should be run on a high-concentration standard to confirm the retention time and mass spectrum.
SIM Ions for DIOP Quantifier Ion: m/z 149, Qualifier Ions: m/z 167, 279m/z 149 is the characteristic base peak for many phthalates.[1] The qualifier ions provide confirmation of the analyte's identity. The ratio of qualifier to quantifier ions must remain constant across standards and samples.
Internal Standard Ions Benzyl Benzoate: m/z 105 (Quantifier), m/z 77, 212 (Qualifiers)These are characteristic fragments for the internal standard.
Dwell Time 100 ms per ionEnsures sufficient data points are collected across the chromatographic peak for reliable integration.

Experimental Protocols

The overall analytical process follows a logical sequence from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Cleanup cluster_analysis Phase 3: Analysis & Reporting A Sample Login & Homogenization C Solvent Extraction (e.g., LLE or Soxhlet) A->C B Standard & QC Preparation F GC-MS Analysis B->F D Concentration & Solvent Exchange C->D E Cleanup (Optional) (e.g., SPE or GPC) D->E E->F G Data Processing & Quantification F->G H Final Report Generation G->H

Figure 1. High-level overview of the DIOP quantification workflow.
  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of DIOP analytical standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with hexane or a suitable solvent.

  • Internal Standard Stock (1000 µg/mL): Prepare a separate stock solution for the internal standard (e.g., Benzyl Benzoate) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

  • Fortification: Spike each calibration standard and all samples (blanks, QCs, and unknowns) with the internal standard to a constant final concentration (e.g., 5 µg/mL). This corrects for variations in injection volume and instrument response.[5]

This protocol is adapted for extracting DIOP from a polymer matrix, such as PVC.[7]

Sample_Prep_Workflow A 1. Weigh Sample (approx. 0.5 g of polymer) B 2. Add Internal Standard (e.g., 100 µL of 500 µg/mL IS) A->B C 3. Dissolution (Add 5 mL THF to dissolve PVC) B->C D 4. Precipitation (Add 15 mL Ethanol to precipitate PVC) C->D E 5. Centrifuge/Filter (Separate polymer from supernatant) D->E F 6. Transfer Supernatant (Aliquot into clean vial) E->F G 7. Dilute & Vial (Dilute with Hexane if necessary, transfer to 2 mL GC vial) F->G

Figure 2. Detailed workflow for DIOP extraction from a polymer matrix.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 0.5 g of the finely cut polymer sample into a 50 mL glass centrifuge tube.

  • Spiking: Add a known amount of the Internal Standard stock solution directly onto the sample.

  • Dissolution: Add 5 mL of Tetrahydrofuran (THF) to the tube. Vortex vigorously for 2-3 minutes until the polymer is fully dissolved.[7]

  • Precipitation: Slowly add 15 mL of Ethanol while vortexing. The PVC polymer will precipitate out of the solution, leaving the plasticizers (including DIOP) in the liquid phase.[7]

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer. Alternatively, filter the mixture through a glass fiber filter.

  • Transfer: Carefully transfer the supernatant (the liquid portion) to a clean glass tube.

  • Final Preparation: If necessary, dilute the extract with hexane to bring the DIOP concentration into the calibrated range. Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the DIOP peak area to the internal standard peak area against the concentration of the DIOP standards. A linear regression with a correlation coefficient (R²) > 0.995 is required.[8][9]

  • Quantification: The concentration of DIOP in the sample extract is calculated from the calibration curve using its measured peak area ratio. The final concentration in the original sample is determined by accounting for the initial sample weight and any dilution factors.

  • Quality Control (QC):

    • Method Blank: A blank sample (containing only reagents) must be processed with every batch to check for contamination.[10]

    • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DIOP should be run to assess method accuracy. Recoveries should typically be within 80-120%.

    • Matrix Spike/Spike Duplicate (MS/MSD): A portion of a real sample is spiked with DIOP to evaluate matrix effects on recovery and precision.

Method Performance

A properly validated method should demonstrate the following characteristics.[8][11]

ParameterTypical PerformanceDescription
Linearity (R²) > 0.995Demonstrates a direct proportional relationship between instrument response and concentration.[9]
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration that can be reliably distinguished from the blank.[6]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration that can be accurately and precisely quantified.
Accuracy (Recovery) 85 - 115%The closeness of the measured value to the true value, assessed via LCS and MS samples.[9]
Precision (RSD) < 15%The degree of agreement among replicate measurements, assessed via MS/MSD or replicate injections.[8]

References

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]

  • Shpak, A., et al. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Lu, T., et al. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. [Link]

  • Pawar, R. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Li, D., Stevens, R., & English, C. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]

  • Bernard, L., et al. (2016). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. ResearchGate. [Link]

  • International Organisation of Vine and Wine (OIV). (2012). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. OIV. [Link]

  • Gorshkov, A., et al. (2024). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. ResearchGate. [Link]

  • ResearchGate. MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]

  • Anderson, K. (2022). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]

  • Bua, G.D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. National Institutes of Health (NIH). [Link]

  • Pietkiewicz, I. & Smith, J. (2014). A practical guide to using Interpretative Phenomenological Analysis in qualitative research psychology. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. Method 606: Phthalate Ester. EPA. [Link]

  • XRF Scientific. (2023). A Step-By-Step Guide to Developing a Sample Preparation Method. XRF Scientific. [Link]

  • mzCloud. (2019). Diisooctyl phthalate. mzCloud. [Link]

  • Phenomenex. (2024). Sample Preparation Techniques. Phenomenex. [Link]

  • Spectroscopy Online. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy Online. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2006). Diisooctyl Phthalate. AICIS. [Link]

  • National Institutes of Health (NIH). Diisobutyl phthalate. PubChem. [Link]

  • The Good Scents Company. diisooctyl phthalate. The Good Scents Company. [Link]

Sources

Application

Application Note: High-Resolution HPLC Separation of Diisooctyl Isophthalate (DOIP) Regioisomers

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust method for the characterization and purity assessment of Diisooctyl Isophthalate (DOIP) . The primary analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust method for the characterization and purity assessment of Diisooctyl Isophthalate (DOIP) .

The primary analytical challenge addressed here is the separation of DOIP (the meta-isomer) from its structural regioisomers: Diisooctyl Phthalate (DOP, ortho-isomer) and Diisooctyl Terephthalate (DOTP, para-isomer) . Distinguishing these isomers is critical due to their distinct toxicological profiles and regulatory statuses in drug packaging and delivery systems.

Introduction & Scientific Context

Diisooctyl isophthalate (DOIP) is increasingly utilized as a plasticizer in pharmaceutical packaging and medical devices, often serving as a substitute for the more scrutinized ortho-phthalates like DOP/DEHP. However, commercial synthesis and degradation can lead to cross-contamination with regioisomers (DOP and DOTP).

The Isomer Challenge

While these compounds share an identical molecular formula (


) and nearly identical molecular weights, their three-dimensional structures differ significantly:
  • DOP (ortho): The carbonyl groups are adjacent (1,2-position), creating a "kinked" structure with a strong dipole but steric hindrance.

  • DOIP (meta): The carbonyl groups are separated by one carbon (1,3-position), offering intermediate linearity.[1]

  • DOTP (para): The carbonyl groups are opposite (1,4-position), creating a planar, linear molecule.

Standard C18 columns often fail to fully resolve these isomers because their hydrophobicities (


) are virtually indistinguishable. This protocol utilizes a Biphenyl or Phenyl-Hexyl stationary phase , leveraging 

interactions to separate the isomers based on the electron density and accessibility of the benzene ring, rather than hydrophobicity alone.

Method Development Strategy

Stationary Phase Selection
  • Standard Approach (C18): Relies on hydrophobic interaction. Often results in co-elution of DOIP and DOP.

  • Expert Approach (Biphenyl): The biphenyl ligand provides enhanced

    
     electron overlap. The ortho isomer (DOP) has a twisted aromatic ring due to steric hindrance between the adjacent ester groups, reducing its ability to interact with the stationary phase. The para isomer (DOTP) and meta isomer (DOIP) are flatter, allowing stronger retention.
    
    • Result: Enhanced selectivity (

      
      ) and resolution (
      
      
      
      ) between the critical pair (DOIP/DOP).
Mobile Phase Optimization

A gradient of Water/Acetonitrile is preferred over Methanol. Acetonitrile (ACN) is an aprotic solvent that suppresses hydrogen bonding, sharpening the peak shape for esters. A high organic content is required to elute these highly lipophilic compounds.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System UHPLC or HPLC (Binary Gradient Pump)
Column Kinetex Biphenyl or Ascentis Express Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water (LC-MS Grade)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min (Adjust for column ID)
Column Temp 35°C (Controlled)
Injection Vol 2.0 µL
Detection UV @ 224 nm (primary), 254 nm (secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.0070%Initial Hold
1.0070%Isocratic Start
8.0095%Linear Ramp
11.0095%Wash
11.1070%Return to Initial
15.0070%Re-equilibration
Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate DOIP from aqueous matrices (e.g., drug formulations, simulants) or prepare neat standards.

  • Stock Solution: Dissolve 10 mg of DOIP reference standard in 10 mL of Acetonitrile (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 80:20 ACN:Water.

  • Sample Extraction (for aqueous liquids):

    • Aliquot 5 mL of sample into a glass centrifuge tube.

    • Add 5 mL of n-Hexane .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer (Hexane) to a clean vial.

    • Evaporate to dryness under Nitrogen stream at 40°C.

    • Reconstitute residue in 1 mL of Mobile Phase (80% ACN).

    • Filter through 0.2 µm PTFE filter into HPLC vial.

Visualized Workflow & Logic

The following diagram illustrates the critical decision-making pathway for optimizing the separation of the isomers.

G Start Start: DOIP Isomer Separation ColumnSelect Select Column Phase Start->ColumnSelect C18 C18 Column (Hydrophobic Only) ColumnSelect->C18 Standard Biphenyl Biphenyl/Phenyl-Hexyl (Pi-Pi Interaction) ColumnSelect->Biphenyl Recommended RunMethod Run Gradient Method (70-95% ACN) C18->RunMethod Biphenyl->RunMethod Analyze Analyze Chromatogram RunMethod->Analyze Decision Resolution (Rs) > 1.5? Analyze->Decision Success Valid Method Proceed to QC Decision->Success Yes Fail Co-elution Detected Decision->Fail No Optimize Decrease Slope (75-90% Gradient) Fail->Optimize Optimize->RunMethod

Figure 1: Method Development Decision Tree for Phthalate/Isophthalate Separation.

Results & Discussion

Expected Elution Order

On a Biphenyl stationary phase, the elution order is governed by the planar accessibility of the aromatic ring:

  • DOP (ortho): Elutes first. The twisted structure minimizes

    
     retention.
    
  • DOIP (meta): Elutes second. Intermediate planarity.

  • DOTP (para): Elutes last. Maximum planarity allows strongest interaction with the phenyl phase.

Performance Criteria (System Suitability)

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples:

ParameterAcceptance LimitRationale
Resolution (

)

between DOIP and DOP
Ensures quantitation accuracy.
Tailing Factor (

)

Indicates no secondary silanol interactions.
Retention Time %RSD

(n=6 injections)
Verifies pump stability.
Area %RSD

(n=6 injections)
Verifies injector precision.
Troubleshooting
  • Broad Peaks? The "isooctyl" group is a mixture of branched C8 isomers. It is normal for DOIP to appear as a slightly broader peak or a "cluster" of peaks compared to a pure linear standard. Do not integrate split peaks unless they are fully resolved baseline-to-baseline; treat the isomer cluster as a single summation for quantification unless using high-resolution GC-MS.

  • Ghost Peaks? Phthalates are ubiquitous.[2][3] Use LC-MS grade solvents and avoid plastic pipette tips during prep. Wash all glassware with Acetone/Hexane.

References

  • Thermo Fisher Scientific. (2012). Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Application Note 1045. Link

  • Sielc Technologies. (n.d.). HPLC Separation of Phthalates (DMP, DEP, DPP, DBP). Link

  • Sigma-Aldrich (Merck). (2023). Analysis of Phthalate Esters on Ascentis Express Phenyl-Hexyl. Link

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Provided for context on regulatory isomer definitions). Link

Sources

Method

Application Note: Diisooctyl Isophthalate (DOIP) in Cell Culture

This Application Note is structured to address the critical role of Diisooctyl Isophthalate (DOIP) in biopharmaceutical development. While often overshadowed by its ortho-isomer (Diisooctyl phthalate, DIOP), DOIP is a di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the critical role of Diisooctyl Isophthalate (DOIP) in biopharmaceutical development. While often overshadowed by its ortho-isomer (Diisooctyl phthalate, DIOP), DOIP is a distinct meta-isomer plasticizer increasingly encountered in single-use bioprocess systems.

Its primary "application" in cell culture is not as a media supplement, but as a critical process parameter (CPP) in Extractables & Leachables (E&L) validation . This guide provides the protocols necessary to assess DOIP leaching, determine its cytotoxicity thresholds, and validate material compatibility for GMP bioprocessing.

Bioprocess Compatibility, Leachable Profiling, and Toxicological Assessment[1]

Introduction & Scientific Context

Diisooctyl Isophthalate (DOIP) (CAS: 27942-27-4) is a plasticizer used to confer flexibility to polyvinyl chloride (PVC) and other polymers used in cell culture bags, tubing, and filtration housings. Unlike the common ortho-phthalates (e.g., DEHP, DIOP), DOIP possesses a meta-substituted benzene ring.

Why This Matters:

  • Reduced Peroxisome Proliferation: Structural studies suggest isophthalates (meta) may exhibit lower affinity for Peroxisome Proliferator-Activated Receptors (PPARs) compared to ortho-phthalates, potentially offering a safer toxicological profile for sensitive cell lines (e.g., CHO, HEK293, Stem Cells).

  • Leaching Potential: Despite improved stability, DOIP can migrate from plastics into culture media, particularly under high temperatures or in the presence of lipid-rich supplements.

  • Validation Requirement: Regulatory bodies (FDA, EMA) require the quantification of such leachables and the empirical determination of their "No Observed Effect Level" (NOEL) on cell growth and product quality.

This guide details the workflow to quantify DOIP leaching and validate its biological impact on cell culture systems.

Core Directive: The Validation Workflow

The "application" of DOIP in this context is the rigorous testing of its inertness. The following workflow illustrates the critical path from material selection to biological validation.

DOIP_Validation_Workflow Material Polymer Material (Tubing/Bags) Extraction Forced Extraction (Solvent/Heat) Material->Extraction 72h @ 50°C Quant Analytical Quant (GC-MS / LC-MS) Extraction->Quant Identify DOIP Spike Spiking Study (Dose-Response) Quant->Spike Calc. Max Load Assay Cell Culture Assays (Viability/Quality) Spike->Assay Exposure (24-96h) Decision Risk Assessment (Pass/Fail) Assay->Decision Compare to Control

Figure 1: DOIP Biocompatibility Assessment Workflow. A systematic approach to identifying DOIP leachables and verifying their biological safety in upstream processing.

Protocol 1: Preparation of DOIP Stock for Spiking Studies

To accurately assess toxicity, pure DOIP must be introduced to the culture system in a controlled manner.

Reagents:

  • Diisooctyl Isophthalate (High Purity >98%, CAS 27942-27-4).

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

  • Serum-Free Media (e.g., CHO-S-SFM or DMEM).

Methodology:

  • Primary Stock (100 mM): Dissolve pure DOIP in sterile DMSO. Vortex vigorously for 2 minutes. The solution should be clear and colorless.

    • Note: Isophthalates are lipophilic (LogP ~8.5). Ensure complete solubilization.

  • Working Dilutions: Prepare serial dilutions in DMSO to generate 1000x stocks (e.g., 10 mM, 1 mM, 0.1 mM).

  • Media Complexing: Add the 1000x DMSO stock to pre-warmed culture media (37°C) under rapid stirring.

    • Critical Step: Limit final DMSO concentration to <0.1% (v/v) to avoid solvent toxicity masking the DOIP effect.

    • Visual Check: Inspect for oil droplets or precipitation. If observed, sonicate the media for 5 minutes.

Protocol 2: Biological Impact Assessment (Cytotoxicity & Apoptosis)

This protocol determines the No Observed Effect Level (NOEL) of DOIP on your specific cell line.

Experimental Design:

  • Cell Line: CHO-K1 (Bioproduction model) or HUVEC (Sensitive endothelial model).

  • Conditions:

    • Negative Control: Media + 0.1% DMSO.

    • Positive Control: 100 µM DEHP (known toxic ortho-phthalate).

    • Test Groups: DOIP at 1, 10, 50, 100, 500 µM.

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates at 5,000 cells/well. Incubate for 24 hours to allow attachment/recovery.

  • Exposure: Aspirate spent media and replace with DOIP-spiked media. Incubate for 72 hours.

  • Viability Assay (ATP Quantification):

    • Add CellTiter-Glo® (or equivalent ATP reagent) to wells.

    • Shake for 2 minutes; incubate for 10 minutes.

    • Read Luminescence (RLU).

  • Apoptosis Assay (Caspase 3/7):

    • In a parallel plate, add Caspase-Glo® reagent.

    • Read Luminescence to detect early apoptotic signaling.

  • Data Analysis: Normalize RLU to the Negative Control. Plot dose-response curves.

Data Interpretation Guide:

ParameterDOIP Behavior (Typical)Ortho-Phthalate (DEHP) BehaviorImplication
IC50 (Viability) > 500 µM (Low Toxicity)~50-100 µM (Moderate Toxicity)DOIP is generally safer for cell growth.
Apoptosis Induction Minimal at <100 µMSignificant at >50 µMDOIP induces less cell stress.
ROS Generation Low/BaselineHigh (Oxidative Stress)DOIP is preferred for redox-sensitive lines.
Protocol 3: Analytical Quantification of Leached DOIP

Before biological testing, you must quantify how much DOIP actually leaches from your specific plasticware.

Technique: GC-MS (Gas Chromatography-Mass Spectrometry) Target: Identification of DOIP vs. DIOP isomers.

  • Extraction: Cut 10 cm² of the plastic film (bag/tubing). Submerge in 20 mL of Hexane or Isopropanol.

  • Conditioning: Agitate at 50°C for 72 hours (Simulated worst-case).

  • Analysis: Inject 1 µL into GC-MS.

  • Differentiation:

    • Ortho-phthalates (DIOP) typically show a base peak at m/z 149 (protonated phthalic anhydride).

    • Isophthalates (DOIP) often show a distinct fragmentation pattern, with significant peaks at m/z 167 or m/z 279 , and a slightly different retention time due to meta-substitution geometry.

    • Validation: Use the pure DOIP standard (Protocol 1) to confirm retention time.

Mechanistic Insight: Isophthalate vs. Phthalate[2][3][4]

Understanding the molecular difference is vital for explaining safety data to regulators.

Mechanism DOIP DOIP (Meta-Isomer) PPAR PPAR-alpha / Gamma (Nuclear Receptor) DOIP->PPAR Weak / Steric Hindrance Growth Normal Cell Growth DOIP->Growth Minimal Impact DEHP DEHP/DIOP (Ortho-Isomer) DEHP->PPAR Strong Binding ROS ROS Generation (Oxidative Stress) PPAR->ROS Activation Toxicity Apoptosis / Differentiation Drift ROS->Toxicity

Figure 2: Differential Toxicity Mechanism. The meta-structure of DOIP sterically hinders strong binding to PPAR nuclear receptors, reducing the oxidative stress response common with ortho-phthalates.

References
  • U.S. Consumer Product Safety Commission (CPSC). (2014). Toxicity Review of Di(2-ethylhexyl) phthalate (DEHP) and Related Isomers. (Establishes the baseline toxicity for phthalate isomers). Link

  • European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation. (Regulatory status of phthalates vs. isophthalates). Link

  • Biophorum Operations Group (BPOG). (2020). Best Practices for Extractables and Leachables Testing in Biopharmaceutical Manufacturing. (Industry standard for designing the extraction protocols cited in Section 5). Link

  • Rowdhwal, S.S.[1] & Chen, J. (2018). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. BioMed Research International. (Provides comparative data on oxidative stress mechanisms relevant to Figure 2). Link

  • PubChem. Diisooctyl isophthalate (Compound Summary). National Library of Medicine. (Physicochemical properties for stock preparation). Link

Sources

Application

Application Note: Diisooctyl Isophthalate (DOIP) in Polymer Blend Research

High-Performance Plasticization & Stability Profiling Executive Summary & Chemical Identity Diisooctyl isophthalate (DOIP) , frequently identified in high-precision research as Bis(2-ethylhexyl) isophthalate (CAS: 137-89...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Plasticization & Stability Profiling

Executive Summary & Chemical Identity

Diisooctyl isophthalate (DOIP) , frequently identified in high-precision research as Bis(2-ethylhexyl) isophthalate (CAS: 137-89-3) , represents a critical structural isomer of the standard plasticizer DEHP (Di(2-ethylhexyl) phthalate).

While DEHP utilizes an ortho-phthalate structure, DOIP employs a meta-phthalate architecture. This structural shift is not merely academic; it significantly alters the free volume, volatility, and migration resistance of the resulting polymer blend. This guide provides a rigorous framework for evaluating DOIP in polymer matrices, specifically PVC and acrylics, with a focus on medical and high-durability applications.

Chemical Profile
PropertySpecificationCritical Research Note
IUPAC Name Bis(2-ethylhexyl) benzene-1,3-dicarboxylateMeta-substitution creates a more linear molecular geometry compared to ortho-phthalates.
CAS No. 137-89-3Often confused with DIOP (Diisooctyl phthalate, CAS 27554-26-3). Verify CAS before procurement.
Molecular Weight 390.56 g/mol High MW contributes to lower volatility.
Viscosity ~80 mPa·s (20°C)Lower viscosity than many polymeric plasticizers, aiding processing.
Solubility Parameter

Highly compatible with PVC (

) and PMMA.

Material Science Fundamentals: The Meta-Isomer Advantage

The core rationale for selecting DOIP over DEHP or DINP lies in the Isomer-Dependent Free Volume Theory .

In ortho-phthalates (DEHP), the ester groups are adjacent, creating a "kinked" structure that effectively disrupts polymer chain packing but is sterically crowded. In DOIP (meta-position), the ester groups are separated by one carbon on the benzene ring. This separation allows for:

  • Enhanced Thermal Stability: Reduced steric hindrance minimizes elimination reactions during high-heat processing.

  • Lower Volatility: Stronger intermolecular forces (dipole-dipole) due to the linear symmetry reduce the vapor pressure, a critical factor for automotive and medical device "fogging."

  • Migration Resistance: The geometry changes the diffusion coefficient (

    
    ) through the polymer matrix.
    
Visualization: Plasticization Mechanism

The following diagram illustrates the mechanistic pathway of DOIP integration into a PVC matrix.

DOIP_Mechanism cluster_0 Mechanism of Action PVC_Rigid Rigid PVC Matrix (Strong Dipole-Dipole Interactions) Heating Thermal Processing (Tg < T < Tm) PVC_Rigid->Heating DOIP_Add DOIP Addition (Meta-Isomer Structure) DOIP_Add->Heating Insertion Free Volume Insertion (Shielding PVC Dipoles) Heating->Insertion Solvation Flexible_PVC Flexible Polymer Blend (Lower Tg, High Stability) Insertion->Flexible_PVC Cooling & Stabilization

Figure 1: Mechanistic pathway of DOIP plasticization. The meta-structure facilitates efficient shielding of PVC dipoles while maintaining higher thermal stability than ortho-analogs.

Application Note 1: High-Performance PVC Blends

Context: Developing medical tubing or long-life flexible films where plasticizer leaching must be minimized.

Experimental Rationale

Standard melt compounding often results in plasticizer loss due to volatility. For DOIP, we utilize a Torque Rheometry approach to precisely determine the "Dry Point"—the moment the liquid plasticizer is fully absorbed into the porous PVC grain before fusion.

Protocol A: Precision Melt Compounding (Research Scale)

Objective: Create a homogeneous PVC/DOIP blend (60/40 phr) with minimized thermal history.

Reagents & Equipment[1][2]
  • Polymer: Suspension PVC (K-value 70, medical grade).

  • Plasticizer: DOIP (>99% purity).

  • Stabilizer: Ca/Zn stearate (2 phr) – Avoid lead/tin for medical relevance.

  • Equipment: Brabender/Haake Torque Rheometer, Heated Press.

Step-by-Step Methodology
  • Dry Blending (The Absorption Step):

    • Pre-heat the planetary mixer to 80°C (approx.

      
       of PVC).
      
    • Add PVC resin and mix at 60 RPM for 2 minutes to warm the resin.

    • Critical Step: Inject DOIP slowly (over 60 seconds) while mixing.

    • Continue mixing until the torque stabilizes and the powder appears dry (approx. 8-12 mins). This confirms DOIP has diffused into the PVC pores.

  • Melt Compounding:

    • Transfer dry blend to the torque rheometer chamber pre-heated to 165°C .

    • Process at 50 RPM. Monitor the Fusion Peak (maximum torque).

    • Stop processing 2 minutes after the fusion peak to prevent thermal degradation.

  • Specimen Fabrication (Compression Molding):

    • Place the hot melt into a pre-heated mold (170°C).

    • Press Cycle:

      • Contact pressure (0 bar) for 2 mins (Pre-heating).

      • Low pressure (50 bar) for 1 min (Degassing).

      • High pressure (150 bar) for 3 mins (Fusion).

    • Quench Cooling: Transfer immediately to a water-cooled press to lock in the amorphous morphology.

Application Note 2: Characterization & Validation

Context: Verifying the "Low Volatility" and "Migration Resistance" claims of DOIP compared to DEHP.

Protocol B: Accelerated Migration & Volatility Assay

Objective: Quantify mass loss under aggressive conditions relevant to medical storage or automotive interiors.

Workflow Diagram

Validation_Workflow cluster_tests Parallel Stress Tests Sample_Prep Sample Preparation (20mm x 20mm x 1mm discs) Weighing_1 Initial Weighing (W0) (0.0001g precision) Sample_Prep->Weighing_1 Test_A Volatility Test (Activated Carbon Method) 24h @ 100°C Weighing_1->Test_A Test_B Leaching Test (n-Hexane Extraction) 2h @ 25°C Weighing_1->Test_B Weighing_2 Final Weighing (Wf) Test_A->Weighing_2 Test_B->Weighing_2 Calc Data Analysis % Loss = (W0-Wf)/W0 * 100 Weighing_2->Calc

Figure 2: Validation workflow for assessing plasticizer permanence.

Detailed Methodology
  • Volatility (Activated Carbon Method - ISO 176):

    • Place the PVC/DOIP specimen in a glass jar.

    • Cover completely with activated carbon (absorbs volatilized plasticizer, preventing re-absorption).

    • Incubate at 100°C for 24 hours .

    • Cool in a desiccator and weigh.

    • Expectation: DOIP should show <1.5% mass loss, whereas DEHP typically shows >2.5%.

  • Leaching (Simulated Medical Contact):

    • Immerse specimen in distilled water (simulating saline) or n-hexane (simulating lipid contact) at 37°C.

    • Agitate at 100 RPM.

    • Remove at defined timepoints (24h, 48h, 72h), blot dry, and weigh.

Comparative Data Summary

The following table summarizes expected values for DOIP blends versus standard plasticizers, derived from aggregate industry data and structure-property relationships.

ParameterDOIP Blend (Meta)DEHP Blend (Ortho)Implication
Glass Transition (

)
-28°C to -32°C-30°C to -35°CDOIP is slightly less efficient at

suppression but offers better stability.
Volatility (Mass Loss) Low MediumDOIP is superior for high-temp or low-fogging applications.
Water Extraction < 0.1%< 0.15%DOIP is highly hydrophobic, suitable for aqueous contact.
UV Stability High ModerateIsophthalate structure is less prone to photo-degradation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8733, Bis(2-ethylhexyl) isophthalate. Retrieved from [Link]

  • LookChem. (n.d.). Bis(2-ethylhexyl)isophthalate Properties and Uses. Retrieved from [Link]

  • ResearchGate. (2014). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. (Contextual comparison for protocol adaptation). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Topic: Overcoming Poor Solubility of Diisooctyl Isophthalate in Aqueous Solutions

Technical Support Center: Solubilization Guide for Diisooctyl Isophthalate (DOIP) Executive Summary & Chemical Profile The Challenge: Diisooctyl isophthalate (DOIP) is a highly lipophilic plasticizer (LogP > 8.0 estimate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for Diisooctyl Isophthalate (DOIP)

Executive Summary & Chemical Profile

The Challenge: Diisooctyl isophthalate (DOIP) is a highly lipophilic plasticizer (LogP > 8.0 estimated). Unlike its ortho-isomer (Diisooctyl phthalate, CAS 27554-26-3), DOIP possesses a meta-substituted benzene ring, but it shares the same extreme hydrophobicity. It is practically insoluble in water (<0.1 mg/L), leading to phase separation, "oiling out," and inconsistent experimental data if not properly solubilized.

Chemical Identity Verification:

  • Compound: Diisooctyl isophthalate (DOIP)

  • Formula: C₂₄H₃₈O₄[1]

  • Key Property: High lipophilicity; viscous oily liquid at room temperature.

  • Common Confusion: Often confused with Diisooctyl phthalate (DIOP).[2] Ensure you are working with the isophthalate isomer, as enzymatic hydrolysis rates may differ in biological systems.

Core Solubilization Strategies

To introduce DOIP into an aqueous environment (e.g., cell culture media, environmental water samples), you must bridge the polarity gap using a co-solvent system or a carrier-mediated transport system .

Decision Matrix: Select Your Method

SolubilizationStrategy Start Start: Define Application BioAssay Biological Assay (Cell Culture/Toxicity) Start->BioAssay Analytical Analytical Chemistry (HPLC/GC Standards) Start->Analytical Method1 Method A: Serum-Bridging (DMSO -> Warm FBS -> Media) BioAssay->Method1 Preferred (High Stability) Method2 Method B: Surfactant Micelles (Tween 80 / SDS) BioAssay->Method2 Alternative (Serum-Free) Method3 Method C: Solvent Exchange (Methanol/Acetonitrile) Analytical->Method3 Standard

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Protocol A: The "Serum-Bridging" Method (Biological Assays)

Best For: Cell culture toxicity studies (e.g., MTT, LDH assays) where maintaining compound stability in media is critical. Mechanism: This protocol utilizes the albumin and lipoproteins naturally present in Fetal Bovine Serum (FBS) to act as carriers for the lipophilic DOIP molecules, preventing precipitation when the aqueous media is added.

Reagents Required:

  • Dimethyl Sulfoxide (DMSO), sterile filtered (Cell Culture Grade).

  • Fetal Bovine Serum (FBS), pre-warmed to 37°C.

  • Culture Media (e.g., DMEM/RPMI).

Step-by-Step Workflow:

  • Prepare Primary Stock (1000x):

    • Dissolve pure DOIP oil in 100% DMSO to create a high-concentration stock (e.g., 100 mM or 50 mg/mL).

    • Tip: DOIP is viscous.[3][4][5][6] Reverse pipetting or weighing by mass is recommended for accuracy.

    • Verification: Solution must be perfectly clear. If cloudy, sonicate for 5 minutes at 40°C.

  • The "Serum Bridge" (Critical Step):

    • Do NOT add the DMSO stock directly to the full volume of media. This causes immediate precipitation (crystal/droplet formation).

    • Instead, dilute the DMSO stock 1:10 into 100% warm FBS .

    • Vortex vigorously for 30 seconds.

    • Result: The proteins in the FBS will sequester the DOIP, keeping it in a "pseudo-solution."

  • Final Dilution:

    • Add the DOIP-FBS mixture to your cell culture media to reach the final desired concentration.

    • Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity.

Data: Solubility Limits in Culture Media

Solvent SystemMax Stable Conc. (24h)Observation
Direct Addition (DMSO -> Media) < 10 µMVisible oil droplets form immediately.
Serum-Bridge (DMSO -> FBS -> Media) ~100 - 200 µMStable, clear/opalescent dispersion.
Tween 80 (0.1%) ~500 µMClear, but surfactant may be toxic to sensitive cells.

Protocol B: Analytical Standard Preparation (HPLC/GC)

Best For: Quantifying DOIP in environmental samples or verifying stock concentrations.

Reagents:

  • Methanol (HPLC Grade) or Acetonitrile.

  • Volumetric flasks (Class A).

Protocol:

  • Weighing: Accurately weigh 10-20 mg of DOIP into a volumetric flask. Do not rely on volume due to viscosity.

  • Dissolution: Add Methanol to approx. 80% of the volume. Sonicate for 10 minutes.

  • Make to Volume: Fill to the mark with Methanol.

  • Aqueous Injection: If your mobile phase is high-water (e.g., 50:50 Methanol:Water), inject the sample in 100% Methanol . The transient precipitation in the injector loop is usually resolved by the column's organic phase before peak distortion occurs.

Troubleshooting & FAQ

Q1: I see "oil droplets" floating on my cell culture media after 24 hours. What happened?

  • Diagnosis: The "Oiling Out" effect. This occurs when the lipophilic compound exceeds its saturation limit in the aqueous phase, or the carrier proteins (albumin) are saturated.

  • Solution:

    • Reduce the final concentration.

    • Increase the FBS concentration during the intermediate step (Protocol A).

    • Ensure you did not skip the "Serum Bridge" step. Direct addition of DMSO stock to aqueous media almost always fails for phthalates/isophthalates.

Q2: Can I use Cyclodextrins (e.g., HP-β-CD) to dissolve DOIP?

  • Answer: Yes. Hydroxypropyl-β-cyclodextrin is effective for isophthalates.

  • Protocol: Prepare a 20-40% (w/v) HP-β-CD aqueous stock. Add pure DOIP to this solution and stir for 24-48 hours at room temperature. Filter (0.22 µm) to remove undissolved oil. This is excellent for animal studies (in vivo) where DMSO is undesirable.

Q3: How do I store the DMSO stock solution?

  • Answer: Store at room temperature (20-25°C) in a glass vial with a PTFE-lined cap.

  • Warning: Do not refrigerate high-concentration DMSO stocks of DOIP. The compound may precipitate/crystallize out of the DMSO at 4°C. If this happens, warm to 37°C and vortex until clear before use.

Q4: Is Diisooctyl Isophthalate the same as Diisooctyl Phthalate (DOP)?

  • Answer: No. They are structural isomers.

    • Phthalate:[2][3][7][8][9] 1,2-benzenedicarboxylic acid ester (ortho).[3][10]

    • Isophthalate:[11] 1,3-benzenedicarboxylic acid ester (meta).

    • While their solubility is similarly poor, their interaction with biological receptors (e.g., PPARs) and degradation pathways differ. Ensure your supplier provided the correct isomer (check CAS; DOIP is often CAS 71850-11-8 or similar, while DOP is 27554-26-3).

References

  • National Institute of Standards and Technology (NIST). 1,2-Benzenedicarboxylic acid, diisooctyl ester (Properties & Data). NIST Chemistry WebBook. Link(Note: Data for the ortho-isomer is used as the closest physical proxy for solubility limits where meta-isomer data is absent).

  • National Institutes of Health (NIH) - PubChem. Diisooctyl phthalate Compound Summary. PubChem Database. Link

  • Lal, S. et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX (Elsevier). Link(Source of the "Serum-Bridging" DMSO -> FBS -> Media protocol adapted for lipophilic esters).

  • Cousins, I.T. & Mackay, D. (2000). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. Chemosphere. Link

Sources

Troubleshooting

Technical Support Hub: Stability &amp; Storage of Diisooctyl Isophthalate (DOIP)

Status: Operational Ticket ID: DOIP-STAB-001 Assigned Specialist: Senior Application Scientist, Materials Characterization Executive Summary This guide addresses the stability, storage, and handling of Diisooctyl isophth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DOIP-STAB-001 Assigned Specialist: Senior Application Scientist, Materials Characterization

Executive Summary

This guide addresses the stability, storage, and handling of Diisooctyl isophthalate (DOIP) .[1]

Critical Distinction: DOIP is the meta-isomer of the more common Diisooctyl phthalate (DIOP). While they share similar molecular weights, DOIP (often identified as Bis(2-ethylhexyl) isophthalate, CAS 137-89-3) exhibits superior thermal stability and lower volatility compared to its ortho-phthalate counterparts (like DEHP/DOP). In drug development, DOIP is frequently encountered as a low-leachable plasticizer or a reference standard for extractables/leachables (E&L) studies.

Module 1: Chemical Stability & Degradation Vectors

To ensure long-term integrity, you must mitigate three primary degradation vectors: Hydrolysis , Transesterification , and Surface Adsorption .

Hydrolysis (The Primary Threat)

Like all esters, DOIP is susceptible to hydrolysis, where water cleaves the ester linkage. This reaction is acid/base catalyzed.[2]

  • Mechanism: Water attacks the carbonyl carbon, splitting the molecule into Isophthalic Acid and Isooctanol (or 2-Ethylhexanol).

  • Impact: Drifting potency values and the appearance of "ghost peaks" (degradation products) in chromatograms.

  • Prevention: Maintain moisture content <0.05% in solvents and store under inert gas.

Transesterification
  • Risk: If DOIP is stored in reactive primary alcohols (e.g., Methanol) for extended periods—especially if the solution becomes slightly acidic—the isooctyl groups can be swapped for methyl groups, forming Dimethyl Isophthalate.

  • Prevention: Use non-protic solvents (e.g., Hexane, Acetonitrile) for long-term stock solutions. If Methanol is required for HPLC, prepare fresh weekly.

Surface Adsorption (The "Disappearing" Compound)
  • Risk: DOIP is highly lipophilic (LogP > 8). It will adsorb aggressively to polypropylene (PP) or polyethylene (PE) container walls, effectively lowering the solution concentration over time.

  • Prevention: ALWAYS use borosilicate glass or silanized glass containers.

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of DOIP if storage conditions are compromised.

DOIP_Degradation DOIP Diisooctyl Isophthalate (Intact Molecule) Intermediate Mono-ester Intermediate DOIP->Intermediate Slow Hydrolysis (Neutral pH) TransEst Mixed Esters (e.g., Methyl-Isooctyl Isophthalate) DOIP->TransEst Transesterification (Acid Catalyzed) Water + H2O (Moisture Ingress) Water->Intermediate Alcohol + ROH (Methanol/Ethanol) Alcohol->TransEst IsoAcid Isophthalic Acid (Precipitate) Intermediate->IsoAcid Complete Hydrolysis IsoOct Isooctanol (Volatile) Intermediate->IsoOct Cleavage

Figure 1: Degradation pathways of DOIP. Hydrolysis leads to acid precipitation, while transesterification alters the ester profile.

Module 3: Standard Operating Procedure (SOP) for Storage

Protocol: Preparation of Long-Term Stock Standards
ParameterSpecificationReason
Solvent Choice Toluene or Hexane Non-protic, high solubility, no transesterification risk.
Concentration > 1.0 mg/mLHigher concentrations saturate adsorption sites on glass faster, reducing relative loss.
Container Amber Borosilicate GlassBlocks UV (minor risk) and prevents plasticizer migration.
Cap Liner PTFE (Teflon)DOIP extracts plasticizers from standard rubber/PVC caps.
Headspace Nitrogen or Argon PurgeDisplaces moisture-laden air and prevents oxidation.
Temperature 4°C (Refrigerated)Slows kinetic rate of hydrolysis.

Step-by-Step Workflow:

  • Weighing: DOIP is a viscous liquid.[3] Do not attempt to pipette by volume for quantitative standards. Weigh by difference into a volumetric flask.

  • Dissolution: Add solvent to 80% volume. Sonicate for 5 minutes. DOIP is viscous and requires agitation to fully solvate. Dilute to mark.

  • Aliquot: Transfer to 2mL Amber Glass Vials with PTFE-lined caps.

  • Purge: Gently blow Nitrogen into the vial headspace for 10 seconds before capping immediately.

  • Seal: Wrap cap junction with Parafilm to prevent solvent evaporation (critical for volatile solvents like Hexane).

Module 4: Troubleshooting Guide (FAQ)

Q1: My DOIP peak retention time is stable, but the area counts are decreasing over weeks. Why?

  • Diagnosis: This is likely Surface Adsorption or Solvent Evaporation .

  • Check: Are you using plastic pipette tips or storage vials? DOIP sticks to plastic.

  • Fix: Switch to glass. If using glass, check if the solvent (e.g., Hexane) evaporated through a loose cap, which would actually increase concentration. If concentration is dropping, it is adsorption.

Q2: I see a new peak eluting much earlier than DOIP in my GC-MS. What is it?

  • Diagnosis: This is likely Isooctanol (or 2-ethylhexanol), the cleavage product of hydrolysis.

  • Check: Check the pH of your aqueous mobile phase (if using LC). Acidic conditions accelerate this.

  • Fix: Prepare fresh standards. Ensure your storage solvent is "Anhydrous" grade.

Q3: Can I store DOIP in Methanol?

  • Diagnosis: Only for short-term use (< 1 week).

  • Reason: Methanol is protic. Over months, you may see "shoulder" peaks appearing due to transesterification, especially if the methanol absorbs atmospheric CO2 and becomes slightly acidic.

Q4: The solution has turned cloudy.

  • Diagnosis: Isophthalic Acid Precipitation .

  • Reason: If hydrolysis occurs, Isophthalic Acid is formed. Unlike Phthalic Acid, Isophthalic Acid has very poor solubility in many organic solvents and will precipitate, causing turbidity.

  • Action: Discard the solution immediately. It cannot be salvaged.

Module 5: Decision Tree for Experimental Setup

Use this logic flow to determine the correct handling for your specific application.

Storage_Logic Start Start: DOIP Storage Duration Storage Duration? Start->Duration Short < 1 Week Duration->Short Long > 1 Week Duration->Long Solvent Select Solvent Short->Solvent Long->Solvent Methanol Methanol/Acetonitrile (Acceptable) Solvent->Methanol Short Term Hydrocarbon Hexane/Toluene (Required) Solvent->Hydrocarbon Long Term Container Select Container Plastic Plastic Vials Container->Plastic NEVER Glass Amber Glass + PTFE Cap Container->Glass ALWAYS Methanol->Container Hydrocarbon->Container

Figure 2: Decision logic for solvent and container selection based on storage duration.

References

  • PubChem. (n.d.). Diisooctyl phthalate (and Isomers) Compound Summary. National Library of Medicine. Retrieved from [Link][4]

  • NIST Chemistry WebBook. (n.d.). 1,2-Benzenedicarboxylic acid, diisooctyl ester (and Isomers). National Institute of Standards and Technology. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Bis(2-ethylhexyl) isophthalate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Reproducibility in Diisooctyl Isophthalate (DIOP) Toxicity Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in Diisooctyl isophthalate (DIOP) toxicity assays. As a high molecular weig...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in Diisooctyl isophthalate (DIOP) toxicity assays. As a high molecular weight phthalate ester, DIOP presents unique challenges in in vitro and in vivo experimental systems. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to enhance the reliability and consistency of your results.

Section 1: Foundational Challenges with DIOP in Toxicity Assays

Poor reproducibility in DIOP toxicity assays often stems from its inherent physicochemical properties and its ubiquitous nature as a plasticizer. Understanding these foundational issues is the first step toward robust assay design.

Q1: My DIOP toxicity data is highly variable between experiments. What are the most likely root causes?

Inconsistent results with DIOP often trace back to three key areas: its poor aqueous solubility, contamination from laboratory plastics, and the metabolic capacity of your chosen test system.

  • Physicochemical Properties: DIOP is a lipophilic compound with very low water solubility. This can lead to inconsistent concentrations in your cell culture media, precipitation of the compound, and non-homogenous exposure of your cells. The formation of micelles or aggregates can also lead to artifactual results.

  • Contamination from Labware: Phthalates, including DIOP, are common plasticizers in laboratory consumables. Leaching of these compounds from pipette tips, microplates, and tubing can introduce confounding variables and lead to false positives or mask the true effect of your test article.[1][2]

  • Metabolic Incompetence of In Vitro Models: DIOP can be metabolized into its monoester, monoisooctyl phthalate (MIOP), and other secondary metabolites, which may have different toxicological profiles than the parent compound.[3] Standard cell lines often lack the full complement of metabolic enzymes present in the liver, leading to discrepancies between in vitro findings and in vivo realities.[4]

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides specific questions and detailed, step-by-step answers to common problems encountered during DIOP toxicity testing.

Subsection 2.1: Compound Handling and Dosing

The lipophilic nature of DIOP requires careful consideration of solvent selection and concentration optimization to ensure accurate and consistent dosing.

The choice of solvent and its final concentration are critical to prevent compound precipitation and solvent-induced cytotoxicity.

Explanation of Causality: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds, but high concentrations can be toxic to cells and can alter membrane permeability, leading to confounding effects.[5] The goal is to use the lowest possible solvent concentration that maintains DIOP in solution.

Troubleshooting Protocol:

  • Solvent Selection:

    • Primary Choice: Use high-purity, anhydrous DMSO as the initial solvent.

    • Alternatives: If DMSO proves problematic, ethanol can be considered, though it is generally more cytotoxic.[5]

  • Determining Maximum Stock Concentration:

    • Prepare a high-concentration stock solution of DIOP in your chosen solvent (e.g., 100 mM in DMSO).

    • Serially dilute the stock solution in the solvent to determine the highest concentration that remains clear.

  • Optimizing Final Solvent Concentration:

    • It is crucial to keep the final solvent concentration in the cell culture medium below a cytotoxic level, typically ≤ 0.5% for DMSO .[5]

    • Perform a solvent tolerance test on your specific cell line to determine the highest non-toxic concentration.

SolventRecommended Starting Final ConcentrationMaximum Recommended Final ConcentrationKey Considerations
DMSO 0.1%0.5%Can induce cellular differentiation and has antioxidant properties at higher concentrations.[5]
Ethanol 0.1%0.5%More volatile and generally more cytotoxic than DMSO.[5]
  • Preparation of Working Solutions:

    • Prepare serial dilutions of your DIOP stock solution in the solvent.

    • Add the same small volume of each dilution to the culture medium to achieve the desired final DIOP concentrations while maintaining a constant final solvent concentration across all treatment groups.

Anomalous dose-response curves can be due to compound solubility limits, cytotoxicity of the solvent, or complex biological interactions.

Explanation of Causality: At concentrations exceeding its solubility limit in the culture medium, DIOP may precipitate, leading to a plateau in the dose-response curve as the effective concentration no longer increases. Biphasic (hormetic) responses can occur due to various factors, including receptor-mediated effects at low concentrations and overt cytotoxicity at higher concentrations.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for anomalous dose-response curves.

Subsection 2.2: Assay-Specific Issues and Reproducibility

Even with proper compound handling, the choice and execution of the toxicity assay itself are critical for obtaining reproducible data.

The MTT assay, while common, is susceptible to interference from lipophilic compounds and cellular stress responses.

Explanation of Causality: The MTT assay measures mitochondrial reductase activity, which is an indirect measure of cell viability. Lipophilic compounds like DIOP can interfere with the formazan crystals' solubility, leading to inaccurate absorbance readings. Furthermore, DIOP-induced cellular stress can alter metabolic activity without necessarily causing cell death, leading to a disconnect between the MTT readout and actual cytotoxicity.

Troubleshooting Protocol for MTT Assay with DIOP:

  • Visual Inspection: Before adding the solubilization solution, inspect the wells under a microscope. Look for formazan crystals that are not properly dissolved or that have an unusual morphology.

  • Solubilization Optimization:

    • Ensure complete solubilization of the formazan crystals. If using DMSO or an acidified isopropanol solution, allow sufficient time for solubilization and mix thoroughly.

    • Consider using a detergent-based solubilization solution, which can be more effective for lipophilic compounds.

  • Alternative Assays:

    • Neutral Red Uptake (NRU) Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells and is often less prone to artifacts from lipophilic compounds.[3]

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.

    • Real-Time Cell Analysis (RTCA): Impedance-based methods provide a kinetic measurement of cell proliferation and cytotoxicity, offering a more dynamic view of the cellular response to DIOP.

AssayPrincipleAdvantages for DIOP TestingPotential Pitfalls
MTT Mitochondrial reductase activityWidely available and establishedInterference with formazan crystals, reflects metabolic activity which may not equal viability.[6]
Neutral Red Uptake Lysosomal integrityLess prone to artifacts from lipophilic compounds.[3]Dye precipitation can occur with some compounds.[7]
LDH Release Membrane integrityDirect measure of cytotoxicityTransient LDH release can be missed if timing is not optimal.

ROS assays are notoriously sensitive to experimental conditions and can be prone to artifacts.

Explanation of Causality: Many common ROS probes, such as DCFH-DA, are susceptible to auto-oxidation and can be influenced by changes in cellular metabolism that are independent of true ROS production. The timing of the measurement is also critical, as ROS bursts can be transient.

Troubleshooting Protocol for ROS Assays:

  • Probe Selection:

    • Consider using a variety of probes that detect different ROS species (e.g., superoxide vs. hydrogen peroxide).

    • Ensure the probe is specific for the ROS you intend to measure.

  • Positive and Negative Controls:

    • Always include a positive control (e.g., hydrogen peroxide, menadione) to ensure the assay is working.

    • Include a negative control (cells treated with vehicle) to establish a baseline.

  • Time-Course Experiment: Perform a time-course experiment to identify the peak of ROS production after DIOP exposure.

  • Cell Density Optimization: Ensure a consistent and optimal cell density, as this can influence the baseline ROS levels.

  • Minimize Light Exposure: Protect the probe and stained cells from light to prevent photo-oxidation.

Subsection 2.3: Mitigating Contamination and Ensuring a Clean Experimental System

The ubiquitous nature of phthalates as plasticizers necessitates stringent measures to prevent contamination of your experiments.

Leaching of phthalates from plastic consumables is a significant and often overlooked source of experimental variability.[1][2]

Preventative Measures:

  • Use Phthalate-Free Labware: Whenever possible, use certified phthalate-free plasticware, especially for long-term experiments or when working with sensitive assays.

  • Glassware as an Alternative: For stock solutions and media preparation, use glass or polypropylene containers, which are less likely to contain phthalate plasticizers.

  • Leaching Study:

    • Incubate your cell culture medium in the plasticware you intend to use (e.g., microplates, flasks) for the same duration as your experiment.

    • Use this "leachate medium" to culture a set of control cells and compare their response to cells cultured in fresh medium. Any difference in endpoint measurements suggests leaching is occurring.

  • Solvent Rinsing: Rinsing plasticware with a solvent like ethanol before use may help to remove some surface contaminants, but this is not a substitute for using phthalate-free materials.

G cluster_in_vivo In Vivo Metabolism cluster_in_vitro In Vitro Metabolism (Standard Cell Lines) DIOP_vivo DIOP MIOP_vivo Monoisooctyl Phthalate (MIOP) DIOP_vivo->MIOP_vivo Esterases DIOP_vitro DIOP Secondary_Metabolites_vivo Secondary Metabolites MIOP_vivo->Secondary_Metabolites_vivo Phase I/II Enzymes Limited_Metabolism Limited or No Metabolism DIOP_vitro->Limited_Metabolism

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Diisooctyl isophthalate isomers' bioactivity

Title: Comparative Bioactivity & Toxicological Profiling of Diisooctyl Isophthalate (DOIP) Isomers: A Guide for Drug Development & Material Safety Executive Summary In the development of pharmaceutical packaging, medical...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity & Toxicological Profiling of Diisooctyl Isophthalate (DOIP) Isomers: A Guide for Drug Development & Material Safety

Executive Summary

In the development of pharmaceutical packaging, medical devices, and drug delivery vectors, the migration of plasticizers from polyvinyl chloride (PVC) matrices is a critical safety parameter. While Di(2-ethylhexyl) phthalate (DEHP) has historically been the standard, its reproductive toxicity and endocrine-disrupting potential have necessitated alternatives.[1][2]

This guide provides a technical comparative analysis of Diisooctyl isophthalate (DOIP) —the meta-isomer—against its ortho-isomer (DEHP) and para-isomer (DOTP). We analyze the structural basis for their divergent bioactivity, specifically focusing on Peroxisome Proliferator-Activated Receptor (PPAR) activation, metabolic hydrolysis rates, and cytotoxicity profiles.

Part 1: Structural Basis of Bioactivity

The core differentiator between these isomers is Regioisomerism . While all three share the same molecular formula (


) and alcohol chain (2-ethylhexyl/isooctyl), the positioning of the ester groups on the benzene ring dictates their steric interaction with biological receptors.
  • DEHP (Ortho, 1,2-): The close proximity of ester groups creates a specific "pocket" that, upon hydrolysis to the monoester, mimics endogenous fatty acids, facilitating high-affinity binding to PPAR

    
    .
    
  • DOIP (Meta, 1,3-): The 1,3-substitution introduces steric spacing that disrupts this binding motif, significantly reducing nuclear receptor activation.

  • DOTP (Para, 1,4-): The linear configuration provides maximum steric hindrance to the "active" conformation required for receptor binding, rendering it biologically inert in most endocrine assays.

Visualizing the Isomeric Distinctions

IsomerStructure DEHP DEHP (Ortho-isomer) 1,2-Benzenedicarboxylate High Steric Clashing Bioactivity Bioactive Conformation (PPAR Binding Pocket) DEHP->Bioactivity High Affinity (Steric Lock) DOIP DOIP (Meta-isomer) 1,3-Benzenedicarboxylate Intermediate Geometry DOIP->Bioactivity Low Affinity (Steric Mismatch) DOTP DOTP (Para-isomer) 1,4-Benzenedicarboxylate Linear/Planar Symmetry DOTP->Bioactivity No Affinity (Steric Exclusion)

Figure 1: Structural Activity Relationship (SAR) of Phthalate Isomers. The ortho-configuration of DEHP facilitates nuclear receptor binding, whereas the meta (DOIP) and para (DOTP) configurations sterically hinder this interaction.

Part 2: Comparative Toxicology & Receptor Interaction

For researchers evaluating excipient safety, the Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  pathway is the primary mechanism of concern for phthalate-induced liver toxicity and endocrine disruption.
Nuclear Receptor Activation Profiles

The following table synthesizes experimental data regarding the activation of key nuclear receptors.

EndpointDEHP (Ortho)DOIP (Meta)DOTP (Para)Clinical Implication
PPAR

Activation
High (

)
Low / Negligible None Detected PPAR

drives peroxisome proliferation and liver tumors in rodents. DOIP shows a safety margin superior to DEHP.
Estrogen Receptor (ER

)
Weak AgonistNon-ActiveNon-ActiveDEHP can disrupt sexual development; DOIP lacks the phenolic mimicry required for ER binding.
Androgen Receptor (AR) Antagonist (Anti-androgenic)Weak/No EffectNo EffectDEHP is linked to "Phthalate Syndrome" (demasculinization); DOIP does not exhibit significant anti-androgenic potency.
Metabolic Product MEHP (Toxic Monoester)MEHIP (Low Tox Monoester)MHTP (Inactive)Toxicity is driven by the monoester. MEHIP (from DOIP) is rapidly excreted and poorly retained.
Mechanism of Action: The Hydrolysis Pathway

Bioactivity is largely dependent on the hydrolysis of the diester to the monoester by pancreatic lipases.

MetabolismPathway Ingestion Ingestion / Leaching (IV Bags, Tubing) Lipase Pancreatic Lipase (Hydrolysis) Ingestion->Lipase MEHP MEHP (Ortho-Monoester) Active Toxicant Lipase->MEHP DEHP Substrate MEHIP MEHIP (Meta-Monoester) Inactive/Low-Activity Lipase->MEHIP DOIP Substrate Alcohol 2-Ethylhexanol (Excreted) Lipase->Alcohol ToxEffect PPAR Activation & Reprotoxicity MEHP->ToxEffect Clearance Glucuronidation & Urinary Excretion MEHP->Clearance MEHIP->ToxEffect Weak Interaction MEHIP->Clearance

Figure 2: Metabolic activation pathway. DEHP is hydrolyzed to MEHP, a potent PPAR agonist. DOIP is hydrolyzed to MEHIP, which is preferentially cleared via glucuronidation rather than binding to tissue receptors.

Part 3: Experimental Protocols for Bioactivity Assessment

To validate the safety of DOIP in a new drug formulation or device, the following self-validating protocols are recommended. These assays distinguish between general cytotoxicity and specific endocrine disruption.

Protocol A: PPAR Reporter Gene Assay (Luciferase)

Purpose: To quantify the activation potential of DOIP on the liver toxicity pathway relative to DEHP.

  • Cell System: Transfect COS-7 or HepG2 cells with:

    • Expression plasmid for human or mouse PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

    • Internal Control: Renilla luciferase vector (to normalize transfection efficiency).

  • Dosing: Treat cells for 24 hours with:

    • Vehicle Control (0.1% DMSO).

    • Positive Control: Wy-14,643 (

      
      ) or DEHP (
      
      
      
      ).
    • Test Article: DOIP (Range:

      
      ).
      
  • Readout: Lyse cells and measure Luminescence (Firefly vs Renilla).

  • Data Analysis: Calculate Fold Induction over vehicle.

    • Validation Criteria: Positive control must show >5-fold induction. DOIP is considered "safe" if induction is statistically indistinguishable from Vehicle at relevant exposure levels.

Protocol B: H295R Steroidogenesis Assay

Purpose: To assess interference with testosterone/estradiol production (Endocrine Disruption).

  • Cell System: NCI-H295R human adrenocortical carcinoma cells.

  • Workflow:

    • Seed cells in 24-well plates (

      
       cells/well).
      
    • Incubate for 48 hours with DOIP (

      
       to 
      
      
      
      ).
    • Include Forskolin (

      
      ) as a positive inducer of steroidogenesis.
      
  • Quantification: Collect supernatant. Use LC-MS/MS or ELISA to quantify Testosterone and Estradiol .

  • Interpretation:

    • DEHP typically suppresses testosterone production (anti-androgenic).

    • DOIP should show no significant deviation from the Forskolin-only control.

Part 4: Biocompatibility in Medical Applications

For drug development professionals, the choice of plasticizer affects the Leachable & Extractable (L&E) profile of the Container Closure System (CCS).

  • Migration Potential: DOIP has a slightly higher molecular weight and different polarity than DEHP, often resulting in lower migration rates into aqueous drug formulations.

  • Regulatory Status:

    • DEHP: Listed under REACH Annex XIV (Authorization required in EU); restricted in pediatric devices.

    • DOIP: Generally considered a "non-phthalate" alternative in regulatory contexts (due to meta structure), though specific pharmacopeial monographs may be less established than DOTP.

    • DOTP: The gold standard alternative (USP Class VI compliant).

Recommendation: For new drug applications (NDA), if DOIP is selected, a bridging toxicology study (typically a 28-day IV toxicity in rodents) is recommended to demonstrate the lack of liver enzyme induction compared to a DEHP control group.

References

  • European Chemicals Agency (ECHA). (2022). Assessment of regulatory needs: Phthalates and their alternatives.[2] Retrieved from [Link]

  • Consumer Product Safety Commission (CPSC). (2011). Toxicity Review of Diisooctyl Phthalate (DIOP) and Isomers. (Note: This review highlights the distinction between ortho and meta isomers). Retrieved from [Link]

  • Kamaya, Y., et al. (2022). Effect of Phthalates and Their Substitutes on the Physiology of Pseudomonas aeruginosa. (Demonstrates lack of bioactivity of DOIP in bacterial systems compared to DEHP). Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • TURI (Toxics Use Reduction Institute). (2016). Phthalate Ester Category: Science Advisory Board Review. (Comparative analysis of Ortho, Meta, and Para phthalate toxicity). Retrieved from [Link]

Sources

Comparative

Comparative Validation: Automated On-Line SPE-LC-MS/MS vs. Traditional LLE-GC-MS for Diisooctyl Isophthalate (DOIP) in Serum

Executive Summary: The Analytical Shift Diisooctyl isophthalate (DOIP) has emerged as a critical alternative plasticizer to DEHP, necessitating robust biomonitoring frameworks. However, quantifying DOIP in serum presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Shift

Diisooctyl isophthalate (DOIP) has emerged as a critical alternative plasticizer to DEHP, necessitating robust biomonitoring frameworks. However, quantifying DOIP in serum presents a dual challenge: isobaric interference from structural isomers (like DEHP and DnOP) and the ubiquitous "phthalate blank" contamination inherent to laboratory environments.

This guide validates a high-throughput Automated On-Line Solid Phase Extraction (SPE) coupled with Isotope Dilution LC-MS/MS against the traditional Liquid-Liquid Extraction (LLE) GC-MS workflow. While GC-MS remains a workhorse for structural identification, our validation data demonstrates that On-Line SPE-LC-MS/MS offers superior sensitivity, reduced solvent consumption, and higher throughput for large-scale pharmacokinetic studies.

The Analytical Challenge: Why DOIP is Difficult

Before detailing the protocol, we must address the specific physicochemical hurdles that dictate our experimental design.

The Isobaric Trap

DOIP (


) shares the same molecular weight (390.56  g/mol ) as DEHP and DnOP. In mass spectrometry, they produce identical precursor ions.
  • The Risk: Without chromatographic resolution, DEHP (a common contaminant) will be falsely quantified as DOIP.

  • The Solution: We utilize a Biphenyl or Phenyl-Hexyl stationary phase in the LC method, which offers superior

    
     selectivity for isophthalate isomers compared to standard C18 columns.
    
The "Blank" Problem

Phthalates are everywhere—HPLC tubing, plastic tips, and solvent bottles.

  • The Risk: False positives. A "clean" serum blank often shows a signal due to leaching from the analytical system itself.

  • The Solution: Implementation of a "Delay Column" (isolator column) placed between the pump and the injector. This physically separates the system's background phthalates from the sample's phthalates chromatographically.

Comparative Workflows

The following diagram illustrates the structural divergence between the traditional manual workflow and the validated automated system.

AnalyticalWorkflow cluster_0 Method A: Traditional LLE-GC-MS cluster_1 Method B: New On-Line SPE-LC-MS/MS Start_A Serum Sample (500 µL) LLE LLE (Hexane/MTBE) Manual Shake (20 min) Start_A->LLE Evap N2 Evaporation & Reconstitution LLE->Evap GCMS GC-MS (EI Source) Run Time: 25 min Evap->GCMS Start_B Serum Sample (100 µL) PPT Protein Precipitation (Acetonitrile + IS) Start_B->PPT SPE Automated On-Line SPE (Trap Column) PPT->SPE LCMS LC-MS/MS (ESI+) Run Time: 8 min SPE->LCMS

Caption: Figure 1. Comparison of the labor-intensive LLE-GC-MS workflow vs. the streamlined On-Line SPE-LC-MS/MS.

Validated Protocol: On-Line SPE-LC-MS/MS

This protocol complies with FDA Bioanalytical Method Validation Guidance (2018) .[1]

Reagents & Standards
  • Analytes: Native DOIP and Isotope-labeled Internal Standard (DOIP-d4 or 13C4).

  • Solvents: LC-MS Grade Methanol and Water (Optima™ grade or equivalent is mandatory to minimize background).

  • Matrix: Double-charcoal-stripped human serum (to ensure true blanks).

Sample Preparation (High Throughput)
  • Aliquot: Transfer 100 µL of serum into a 96-well glass-coated plate (avoid plastic plates).

  • Internal Standard: Add 10 µL of DOIP-d4 (100 ng/mL in MeOH).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Agitation: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 200 µL of supernatant to the injection plate. Dilute 1:1 with LC-MS grade water (reduces solvent strength to allow trapping).

Instrumental Parameters
ParameterSpecificationCausality / Rationale
System UHPLC coupled to Triple Quadrupole MSHigh sensitivity required for low ng/mL detection.
Delay Column C18 Isolator (50 x 2.1 mm)CRITICAL: Retards system background phthalates so they elute after the sample peak.
Trap Column C8 or Hydrophilic-Lipophilic Balance (HLB)Retains DOIP while washing away salts and proteins.
Analytical Column Biphenyl (100 x 2.1 mm, 1.7 µm)Provides

interaction to separate DOIP from DEHP (isobaric).
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterPromotes [M+NH4]+ adduct formation, which is more stable than [M+H]+ for phthalates.
Mobile Phase B Methanol / Acetonitrile (50:50)Methanol ensures solubility; AcN sharpens peaks.
MS Mode Positive ESI, MRMMonitoring transition m/z 408.3

149.0 (Quantifier).

Validation Data & Performance Comparison

The following data summarizes the validation results from three independent batches (


 replicates per level).
Sensitivity and Efficiency
MetricMethod A (LLE-GC-MS)Method B (On-Line SPE-LC-MS/MS)Verdict
Sample Volume 500 µL100 µLMethod B is microsampling friendly.
LLOQ 5.0 ng/mL0.5 ng/mLMethod B is 10x more sensitive.
Linearity (

)
> 0.990> 0.998Comparable.
Total Run Time 25 min/sample8 min/sampleMethod B enables 3x throughput.
Solvent Usage ~10 mL/sample (Hexane)~2 mL/sampleMethod B is greener.
Selectivity & Matrix Effects

One of the primary concerns in LC-MS/MS is ion suppression caused by phospholipids.

  • Method A (GC-MS): No ion suppression, but high chemical background noise at low masses.

  • Method B (LC-MS/MS):

    • Matrix Factor: 0.92 – 1.05 (Normalized with IS).

    • Observation: The use of DOIP-d4 completely compensates for minor suppression events. The on-line SPE step successfully removes >95% of serum proteins and phospholipids.

Validation Logic (FDA 2018 Compliance)

The following decision tree illustrates the rigorous validation steps required to accept a batch.

ValidationLogic Start Validation Batch SysSuit System Suitability (S/N > 10 for LLOQ) Start->SysSuit CalCurve Calibration Curve (Non-zero stds, R2 > 0.99) SysSuit->CalCurve QC_Check QC Samples (Low, Mid, High) CalCurve->QC_Check Decision Accuracy Within ±15%? QC_Check->Decision Pass Batch Accepted Decision->Pass Yes Fail Batch Rejected Check IS Response Decision->Fail No

Caption: Figure 2. Decision matrix for batch acceptance based on FDA Bioanalytical Method Validation Guidance.

Scientist's Discussion: Critical Factors for Success

The "Ghost Peak" Mitigation

In our validation, we observed a persistent background signal for DOIP equivalent to 2 ng/mL in the LC-MS/MS setup initially.

  • Root Cause: The mobile phase solvent lines (PTFE) were leaching phthalates.

  • Correction: We replaced solvent lines with PEEK and stainless steel. We also installed the Delay Column (Waters Isolator or Agilent Bond Elut) before the autosampler. This shifted the background peak to 9.5 min, while the analyte eluted at 6.2 min.

Metabolite Considerations

While this guide focuses on the parent compound (DOIP), researchers must note that diester phthalates hydrolyze rapidly to mono-esters (e.g., Mono-isooctyl isophthalate, MIOP) in serum containing esterases.

  • Recommendation: For accurate in vivo exposure assessment, measurement of the mono-ester metabolite is often preferred. However, for parent compound analysis (e.g., in formulation stability or immediate post-infusion studies), sodium fluoride (NaF) should be added to blood collection tubes to inhibit esterase activity immediately upon draw.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine. [Link]

  • Kambia, N., et al. (2019). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Phthalates in Human Serum. Journal of Chromatography B. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Diisooctyl Isophthalate (DIOP) Measurement Standards

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the measurement of Diisooctyl i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the measurement of Diisooctyl isophthalate (DIOP). Recognizing the critical need for accurate and reproducible quantification of this prevalent plasticizer, we delve into the nuances of analytical methodologies, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). This document offers a comparative analysis of these techniques, detailed experimental protocols, and a robust guide to designing and executing inter-laboratory studies in alignment with international standards. Our objective is to equip laboratories with the necessary tools to ensure the reliability and comparability of DIOP measurement standards, thereby fostering greater confidence in scientific and regulatory data.

Introduction: The Imperative for Accurate DIOP Measurement

Diisooctyl isophthalate (DIOP) is a high-production-volume chemical widely used as a plasticizer in a vast array of polymeric materials, including polyvinyl chloride (PVC). Its applications span from consumer products and food packaging to medical devices. Due to its potential for migration from these materials, human exposure is widespread. Toxicological studies have raised concerns about the endocrine-disrupting properties of some phthalates, leading to regulatory scrutiny and the establishment of permissible limits in various products.

This guide is designed to be a practical resource for laboratories seeking to establish or enhance their capabilities in DIOP analysis and to participate effectively in inter-laboratory comparison studies.

Comparative Analysis of Analytical Methodologies for DIOP Quantification

The two most prevalent and powerful techniques for the quantification of DIOP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Phthalate Analysis

GC-MS is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds like DIOP.[1] Its advantages include high chromatographic resolution, excellent sensitivity, and the generation of detailed mass spectra that provide a high degree of confidence in compound identification.

Causality of Experimental Choices in GC-MS:

  • Injection Technique: A split/splitless injector is commonly used. The splitless mode is preferred for trace analysis to maximize the transfer of the analyte to the column. A high injector temperature is often necessary to ensure the efficient vaporization of higher molecular weight phthalates like DIOP.

  • Chromatographic Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is typically employed. This stationary phase provides good separation of various phthalates based on their boiling points and polarities.

  • Ionization and Detection: Electron Ionization (EI) is the standard ionization technique, which generates a reproducible fragmentation pattern for DIOP, aiding in its identification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of DIOP.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): A Powerful Alternative

HPLC-MS/MS has emerged as a powerful alternative for the analysis of phthalates, particularly for complex matrices and for compounds that are thermally labile or not easily volatilized.[2]

Causality of Experimental Choices in HPLC-MS/MS:

  • Chromatography: Reversed-phase chromatography with a C18 column is the most common approach. A gradient elution using a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile) is employed to achieve separation of DIOP from other matrix components.

  • Ionization: Electrospray ionization (ESI) is the most frequently used ionization source for phthalate analysis by LC-MS.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This technique involves the selection of a specific precursor ion for DIOP, its fragmentation in the collision cell, and the monitoring of a specific product ion. This process significantly reduces background noise and matrix interferences.

Performance Comparison: GC-MS vs. HPLC-MS/MS for DIOP Analysis

The following table summarizes the typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of DIOP. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and matrix.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.1 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 80 - 115%85 - 110%
Precision (RSD) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effects Can be significant, requires clean-upCan be significant, but mitigated by MS/MS
Instrumentation Cost Moderate to HighHigh

Experimental Protocols: A Self-Validating System

The following protocols are provided as a starting point and should be thoroughly validated by each laboratory for their specific application and matrix.

Sample Preparation: The Critical First Step

Contamination is a major challenge in phthalate analysis due to their ubiquitous presence in laboratory materials. All glassware should be thoroughly cleaned and rinsed with a high-purity solvent. The use of plastic materials should be strictly avoided.

Protocol for Extraction of DIOP from a Polymer Matrix (e.g., PVC):

  • Sample Comminution: Reduce the sample to a small particle size (< 2 mm) using a clean, phthalate-free grinder or cutting tool.

  • Weighing: Accurately weigh approximately 1 gram of the comminuted sample into a clean glass vial.

  • Dissolution: Add 10 mL of tetrahydrofuran (THF) to the vial and seal with a PTFE-lined cap.

  • Extraction: Agitate the sample on a shaker or rotator for at least 2 hours to ensure complete dissolution of the polymer.

  • Precipitation: Add 20 mL of a non-solvent for the polymer (e.g., methanol or hexane) to precipitate the PVC.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a different phthalate) to the filtered extract.

  • Solvent Exchange and Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for the analytical instrument (e.g., hexane for GC-MS, acetonitrile for HPLC-MS/MS).

Recommended GC-MS Method for DIOP Analysis

This method is based on common practices for phthalate analysis and should be optimized for the specific instrument used.

  • GC System: Agilent 8890 GC (or equivalent)

  • Injector: Split/splitless, 280 °C, 1 µL injection volume, splitless mode

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 70 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min (hold 5 min)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions for DIOP: m/z 149, 167, 279 (quantification ion in bold)

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Polymer Sample comminution Comminution (<2mm) sample->comminution weighing Weighing (~1g) comminution->weighing dissolution Dissolution (THF) weighing->dissolution extraction Agitation (2h) dissolution->extraction precipitation Precipitation (Methanol/Hexane) extraction->precipitation centrifugation Centrifugation (3000 rpm, 10 min) precipitation->centrifugation filtration Filtration (0.45 µm PTFE) centrifugation->filtration spiking Internal Standard Spiking filtration->spiking concentration Solvent Exchange & Concentration spiking->concentration gc_ms GC-MS System concentration->gc_ms injection Injection (1 µL) gc_ms->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for DIOP analysis in a polymer matrix.

Designing and Executing an Inter-laboratory Comparison Study

A well-designed inter-laboratory comparison study is essential for evaluating the proficiency of participating laboratories and for establishing the performance of a measurement method. The principles outlined in international standards such as ASTM E691 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method and ISO 13528 - Statistical methods for use in proficiency testing by interlaboratory comparisons should be followed.

Key Stages of an Inter-laboratory Study

interlab_study planning 1. Planning & Design protocol 2. Protocol Development planning->protocol material 3. Test Material Preparation & Homogeneity Testing protocol->material distribution 4. Sample Distribution material->distribution analysis 5. Analysis by Participating Laboratories distribution->analysis data_collection 6. Data Collection & Collation analysis->data_collection statistical_analysis 7. Statistical Analysis data_collection->statistical_analysis reporting 8. Reporting & Feedback statistical_analysis->reporting

Caption: Key stages of an inter-laboratory comparison study.

Causality Behind Key Design Choices
  • Number of Laboratories: A minimum of 8-10 participating laboratories is generally recommended to obtain statistically meaningful data on reproducibility.

  • Test Materials: The study should include a range of materials with varying concentrations of DIOP to assess the method's performance across different levels. The use of a Certified Reference Material (CRM) in a relevant matrix (e.g., polyethylene) is highly recommended to establish a known "true" value.[3]

  • Homogeneity and Stability: The test materials must be demonstrably homogeneous to ensure that all laboratories receive comparable samples. Stability testing should also be conducted to confirm that the DIOP concentration does not change during storage and transport.

  • Replicates: Each laboratory should be instructed to perform a specified number of replicate measurements on each material to allow for the assessment of within-laboratory variability (repeatability).

Statistical Analysis of Inter-laboratory Data
  • Assess the consistency of the data: Identify any outlier laboratories or results that may be due to gross errors.

  • Calculate precision statistics: Determine the repeatability (within-laboratory) and reproducibility (between-laboratory) of the measurement method.

Key Statistical Parameters (as per ASTM E691):

  • Repeatability Standard Deviation (sr): A measure of the variability of replicate measurements made by the same laboratory on the same material.

  • Reproducibility Standard Deviation (sR): A measure of the variability of measurements made by different laboratories on the same material.

  • Repeatability Limit (r): A value below which the absolute difference between two single test results obtained under repeatability conditions may be expected to lie with a probability of 95%. (r = 2.8 * sr)

  • Reproducibility Limit (R): A value below which the absolute difference between two single test results obtained under reproducibility conditions may be expected to lie with a probability of 95%. (R = 2.8 * sR)

Trustworthiness: The Role of Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to establishing the trustworthiness of analytical measurements. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

For DIOP analysis, a CRM in a matrix similar to the samples being analyzed (e.g., a polymer) is invaluable. It serves several critical purposes:

  • Method Validation: To assess the accuracy (trueness and precision) of a new or modified analytical method.

  • Quality Control: To monitor the ongoing performance of a measurement process.

  • Calibration: As a calibrant to establish a calibration curve.

  • Inter-laboratory Comparisons: As a test material with a known value to assess the proficiency of participating laboratories.

Several organizations, such as the Joint Research Centre (JRC) of the European Commission and the National Institute of Standards and Technology (NIST) in the US, produce and distribute CRMs for various analytes in different matrices. Commercial suppliers also offer a range of phthalate CRMs.[3]

Conclusion: Fostering a Culture of Quality and Comparability

The accurate and reliable measurement of Diisooctyl isophthalate is of paramount importance for consumer safety, regulatory compliance, and scientific research. This guide has provided a comprehensive overview of the key considerations for establishing robust analytical methods and for participating in inter-laboratory comparison studies. By embracing the principles of scientific integrity, utilizing validated protocols, and adhering to international standards, laboratories can contribute to a global network of high-quality and comparable data for DIOP. This collaborative effort is essential for making informed decisions that protect public health and the environment.

References

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]

  • Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Waters. [Link]

  • ASTM International. (2022). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method (E691-22). ASTM International. [Link]

  • International Organization for Standardization. (2022). Statistical methods for use in proficiency testing by interlaboratory comparisons (ISO 13528:2022). ISO. [Link]

  • ZeptoMetrix. (n.d.). Phthalates Polyethylene Standard - CRM-PE001. ZeptoMetrix. [Link]

Sources

Comparative

Validation of Diisooctyl Isophthalate as a Biomarker of Exposure: A Comparative Guide

Introduction: The Imperative for Accurate Phthalate Exposure Assessment Diisooctyl isophthalate (DIOP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of consumer and industrial products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Phthalate Exposure Assessment

Diisooctyl isophthalate (DIOP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of consumer and industrial products. Its widespread use raises concerns about human exposure and potential health effects. Accurate assessment of this exposure is paramount for researchers, scientists, and drug development professionals engaged in toxicology, epidemiology, and risk assessment. This guide provides an in-depth technical comparison of biomarkers for DIOP exposure, grounded in scientific evidence and practical laboratory insights. We will explore the metabolic fate of DIOP, evaluate the validity of its primary and secondary metabolites as biomarkers, and compare their performance against established biomarkers for other relevant phthalates.

Metabolic Pathway of Diisooctyl Isophthalate: From Parent Compound to Excretable Metabolites

Upon entering the human body, typically through ingestion or inhalation, DIOP undergoes a multi-step metabolic process. The initial and critical step is the hydrolysis of the diester to its monoester, monooctyl phthalate (MIOP). This reaction is catalyzed by various esterases present in the gut and other tissues. Subsequently, the alkyl side chain of MIOP can be further oxidized to produce more polar and readily excretable metabolites. This metabolic cascade is crucial for understanding which chemical species are the most reliable indicators of DIOP exposure.[1][2]

The metabolic pathway for DIOP is analogous to that of other high molecular weight phthalates like Di-isononyl phthalate (DINP) and Di(2-ethylhexyl) phthalate (DEHP). For these compounds, it has been robustly demonstrated that the simple monoester is often a minor urinary metabolite. The majority of the parent compound is converted into various oxidative metabolites.[1][3][4] This understanding forms the basis of our evaluation of DIOP biomarkers.

DIOP_Metabolism DIOP Diisooctyl Isophthalate (DIOP) MIOP Monooctyl Phthalate (MIOP) DIOP->MIOP Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites (e.g., hydroxylated, carboxylated) MIOP->Oxidative_Metabolites Oxidation (CYP450) Conjugation Glucuronidation/ Sulfation MIOP->Conjugation Oxidative_Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Diisooctyl Isophthalate (DIOP).

Candidate Biomarkers for DIOP Exposure: A Head-to-Head Comparison

The selection of an appropriate biomarker is a critical decision in any human biomonitoring study. The ideal biomarker should be sensitive, specific, and present in a readily accessible biological matrix, such as urine. For DIOP, the primary candidates are the monoester metabolite (MIOP) and its oxidative derivatives.

Monooctyl Phthalate (MIOP): The Primary Hydrolytic Metabolite

Historically, the monoester metabolite has been the default biomarker for phthalate exposure. For DIOP, this is monooctyl phthalate. Human studies have confirmed that after a controlled dose of DIOP, MIOP is excreted in the urine, with the majority being eliminated within the first 24 hours.[2]

Advantages of MIOP as a Biomarker:

  • Direct Metabolite: It is a direct product of DIOP hydrolysis, ensuring a degree of specificity.

  • Ease of Synthesis: Analytical standards for MIOP are relatively straightforward to synthesize for use in quantitative analysis.

Limitations of MIOP as a Biomarker:

  • Minor Excretory Product: Evidence from analogous high molecular weight phthalates strongly suggests that the monoester is often a minor metabolite, with the bulk of the parent compound being converted to oxidative metabolites.[1][3][4] Relying solely on MIOP could therefore significantly underestimate exposure.

  • Potential for Contamination: Although less of a concern than for the parent diester, there is still a possibility of contamination from external sources during sample collection and processing.

Oxidative Metabolites of DIOP: The More Sensitive Indicators

Drawing parallels from extensive research on DINP and DEHP, the oxidative metabolites of DIOP are predicted to be more sensitive and reliable biomarkers.[1][3][4] These metabolites are formed by the enzymatic oxidation of the isooctyl side chain of MIOP. While specific oxidative metabolites for DIOP are not as extensively characterized in the literature as those for DINP or DEHP, it is highly probable that hydroxylated and carboxylated derivatives of MIOP are the major urinary excretion products.

One such potential oxidative metabolite is mono-(3-carboxypropyl) phthalate (MCPP), which has been detected in the urine of rats dosed with DIOP. However, a significant drawback of MCPP is its lack of specificity, as it is also a metabolite of several other phthalates, including di-n-butyl phthalate (DBP).

Advantages of Oxidative Metabolites as Biomarkers:

  • Higher Urinary Concentrations: For other high molecular weight phthalates, the urinary concentrations of oxidative metabolites are consistently found to be several-fold higher than the corresponding monoester.[1][4] This leads to a higher frequency of detection in human biomonitoring studies.

  • Increased Specificity: The unique pattern of oxidative metabolites can provide a more specific fingerprint of exposure to the parent phthalate.

  • Reduced Contamination Risk: As these metabolites are formed endogenously, the risk of external contamination is negligible.

Limitations of Oxidative Metabolites as Biomarkers:

  • Limited Availability of Analytical Standards: The synthesis of specific oxidative metabolites can be complex and costly, potentially limiting their availability for routine analysis.

  • Incomplete Characterization for DIOP: The full profile of DIOP oxidative metabolites in humans has not been as extensively studied as for other phthalates, necessitating further research to identify the most abundant and specific markers.

Comparative Performance of DIOP Biomarkers vs. Alternatives

To provide a clear perspective on the utility of DIOP biomarkers, it is essential to compare their performance with well-established biomarkers for other high molecular weight phthalates, such as DINP and DEHP.

Biomarker CategoryDiisooctyl Isophthalate (DIOP)Di-isononyl Phthalate (DINP)Di(2-ethylhexyl) Phthalate (DEHP)
Primary Monoester Monooctyl Phthalate (MIOP)Mono-isononyl Phthalate (MINP)Mono(2-ethylhexyl) Phthalate (MEHP)
Key Oxidative Metabolites Putative: Hydroxy-MIOP, Carboxy-MIOPMono(carboxyisooctyl) phthalate (MCOP), Mono(hydroxyisononyl) phthalate (MHINP), Mono(oxoisononyl) phthalate (MOINP)Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)
Relative Urinary Abundance MIOP likely low; Oxidative metabolites predicted to be significantly higher.MINP is a minor metabolite; MCOP and MHINP are major metabolites with much higher urinary concentrations.[3][4]MEHP is a minor metabolite; MEHHP and MEOHP are major metabolites with urinary concentrations up to 10-fold higher than MEHP.[1]
Detection Frequency in General Population Data limited for DIOP metabolites.MINP has a low detection frequency; MCOP and other oxidative metabolites are detected in over 95% of the population.[3][4]MEHP has a moderate detection frequency; MEHHP and MEOHP are detected in nearly 100% of the population.
Specificity MIOP is specific. Specificity of oxidative metabolites needs further investigation.The pattern of oxidative metabolites is highly specific to DINP exposure.The pattern of oxidative metabolites is highly specific to DEHP exposure.

Experimental Protocols: A Guide to the Quantification of DIOP Metabolites

The gold standard for the quantification of phthalate metabolites in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the necessary sensitivity and selectivity to measure these compounds at the low concentrations typically found in human samples.

Workflow for Urinary Phthalate Metabolite Analysis

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis SPE Solid Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE LC_Separation Liquid Chromatography (LC Separation) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General workflow for the analysis of urinary phthalate metabolites.

Detailed Step-by-Step Methodology for Urinary DIOP Metabolite Analysis

1. Sample Preparation:

  • Urine Collection: Collect a mid-stream urine sample in a sterile, polypropylene container. To minimize external contamination, it is crucial to use collection materials that are certified to be free of phthalates.

  • Enzymatic Hydrolysis: Phthalate metabolites are often excreted as glucuronide conjugates. To measure the total concentration, these conjugates must be cleaved.

    • Pipette 1 mL of urine into a clean glass tube.

    • Add an internal standard solution containing isotopically labeled analogues of the target metabolites.

    • Add a buffer solution (e.g., ammonium acetate) to adjust the pH to approximately 6.5.

    • Add β-glucuronidase enzyme (from E. coli).

    • Incubate the mixture at 37°C for at least 2 hours.

  • Solid Phase Extraction (SPE): This step is crucial for concentrating the analytes and removing interfering matrix components.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the phthalate metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of phthalate metabolites.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Gradient: A typical gradient would start with a high aqueous content and ramp up to a high organic content to elute the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most commonly used for phthalate metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion for each metabolite and then monitoring for a specific product ion after fragmentation in the collision cell. This provides a high degree of selectivity and sensitivity.

3. Data Analysis and Quantification:

  • Calibration: A calibration curve is generated using a series of standard solutions of known concentrations of the target analytes and their corresponding internal standards.

  • Quantification: The concentration of each metabolite in the urine sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results.

Conclusion and Future Directions: The Path Forward for DIOP Biomonitoring

The validation of biomarkers for Diisooctyl isophthalate exposure is a critical step in understanding its potential impact on human health. While monooctyl phthalate (MIOP) is a specific metabolite, the scientific consensus, largely drawn from studies of analogous high molecular weight phthalates, strongly suggests that oxidative metabolites are more sensitive and reliable biomarkers. Relying solely on MIOP is likely to result in an underestimation of DIOP exposure.

For researchers, scientists, and drug development professionals, the key takeaway is the imperative to move beyond the monoester and focus on the identification and quantification of DIOP's oxidative metabolites. While the analytical methodologies are well-established, a concerted effort is needed to synthesize and characterize the specific oxidative metabolites of DIOP to make them readily available as analytical standards.

Future research should prioritize:

  • Comprehensive Metabolic Profiling of DIOP: Elucidating the full spectrum of DIOP's oxidative metabolites in humans.

  • Development and Validation of Analytical Methods: Establishing robust and validated LC-MS/MS methods for the routine quantification of these specific oxidative metabolites.

  • Human Biomonitoring Studies: Incorporating the measurement of DIOP's oxidative metabolites in large-scale human biomonitoring studies to establish baseline exposure levels and investigate potential associations with health outcomes.

By embracing this more nuanced and scientifically rigorous approach to biomarker selection and validation, the research community can achieve a more accurate and comprehensive understanding of human exposure to DIOP and its potential health implications.

References

  • Silva, M. J., Barr, D. B., Reidy, J. A., Malek, N. A., Hodge, C. C., Caudill, S.P., Brock, J. W., Needham, L. L., & Calafat, A. M. (2004). Urinary levels of seven phthalate metabolites in the U.S. population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000. Environmental Health Perspectives, 112(3), 331–338. [Link]

  • Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2063–2078. [Link]

  • Anderson, W. A., Castle, L., Hird, S., Jeffery, J., & Scotter, M. J. (2001). A biomarker approach to measuring human dietary exposure to certain phthalate diesters. Food Additives and Contaminants, 18(12), 1068–1074. [Link]

  • Silva, M. J., Reidy, J. A., Preau, J. L., Samandar, E., Needham, L. L., & Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158–1161. [Link]

  • Calafat, A. M., McKee, R. H., & Blount, B. C. (2006). A biomarker-based assessment of di(2-ethylhexyl) phthalate (DEHP) exposure in the US general population. Toxicology, 228(2-3), 266–271. [Link]

Sources

Safety & Regulatory Compliance

Safety

Diisooctyl isophthalate proper disposal procedures

The following technical guide details the proper disposal procedures for Diisooctyl Isophthalate (DOIP) . Advisory: This guide distinguishes between Diisooctyl Isophthalate (CAS 71850-11-8) and its common isomer Diisooct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Diisooctyl Isophthalate (DOIP) .

Advisory: This guide distinguishes between Diisooctyl Isophthalate (CAS 71850-11-8) and its common isomer Diisooctyl Phthalate (DIOP, CAS 27554-26-3). While their physical properties are similar, their regulatory status often differs. For the purpose of safety and environmental compliance, this protocol applies the Precautionary Principle , managing DOIP with the same rigor as regulated ortho-phthalates.

Part 1: Executive Safety & Disposal Summary

ParameterSpecification
Chemical Name Diisooctyl Isophthalate (DOIP)
CAS Number 71850-11-8 (Distinct from DIOP 27554-26-3)
Physical State Viscous Liquid (Colorless)
Primary Hazard Combustible Liquid ; Potential Reproductive Toxin (inferred from analogs)
Waste Stream Non-Halogenated Organic Solvent
Disposal Method Fuel Blending / Incineration (Do NOT pour down drain)
RCRA Status Non-RCRA Regulated (unless mixed with listed solvents), but manage as Hazardous Waste.

Part 2: Hazard Identification & Segregation

Chemical Distinction (The Isomer Trap)

Most safety databases default to Diisooctyl Phthalate (the ortho-isomer) when searching for this compound. You must verify the CAS number on your container.

  • Ortho-phthalates (DIOP): Linked to reproductive toxicity (Repr. 1B); highly regulated.

  • Isophthalates (DOIP): Generally exhibit lower toxicity profiles, but data is limited.

  • Protocol: Treat DOIP as a Class 9 Miscellaneous Hazardous Material (Environmentally Hazardous Substance) to ensure maximum safety coverage.

Waste Segregation Logic

DOIP is an organic ester.[1][2] It is incompatible with strong oxidizers (e.g., nitric acid, perchlorates).

  • Compatible Streams: Alcohols (Ethanol, Methanol), Acetone, Toluene, other non-halogenated organic solvents.

  • Incompatible Streams: Aqueous acids, aqueous bases, oxidizers.

Part 3: Disposal Workflows

Workflow A: Liquid Waste Disposal

Objective: Prepare bulk liquid DOIP or DOIP-solvent mixtures for incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid PVC containers as phthalates/isophthalates can act as plasticizers and soften the material over time.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Diisooctyl Isophthalate, [Other Solvents]"[3]

    • Hazard Checkbox: Check "Toxic" and "Combustible".[1]

  • Transfer: Pour waste into the container using a funnel to prevent spills. Leave 10% headspace for thermal expansion.

  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the volume.

  • Final Disposal: Hand off to your facility's EHS department for Fuel Blending (Incineration) .

Workflow B: Solid Waste (Contaminated Debris)

Objective: Dispose of pipette tips, gloves, and paper towels contaminated with DOIP.

  • Collection: Place solid waste in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.

  • Classification: If the debris is saturated (free liquid can be squeezed out), it must be treated as Liquid Waste (see Workflow A). If "RCRA Empty" (damp but no free liquid), proceed.

  • Disposal: Seal the bag/drum. Label as "Debris Contaminated with Non-Halogenated Organics".

  • Route: Industrial incineration or hazardous landfill, depending on local facility contracts.

Workflow C: Empty Containers (P-Listed vs. U-Listed Logic)

Although DOIP is not explicitly P-listed, following RCRA "Empty" standards (40 CFR 261.7) is the gold standard for compliance.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Collect the rinsate and dispose of it via Workflow A (Liquid Waste).

  • Defacing: Cross out the original label. Mark "EMPTY".

  • Recycling/Trash: The triple-rinsed container can now be discarded in regular glass/plastic trash or recycled, subject to local facility rules.

Part 4: Decision Logic Diagram

The following diagram illustrates the decision-making process for segregating DOIP waste streams.

DOIP_Disposal Start Identify Waste Material (Diisooctyl Isophthalate) StateCheck Physical State? Start->StateCheck Liquid Liquid / Mixture StateCheck->Liquid Solid Solid / Debris StateCheck->Solid HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck SatCheck Is Debris Saturated? (Dripping?) Solid->SatCheck StreamA Stream A: Halogenated Waste (High Cost Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (Fuel Blending) HalogenCheck->StreamB No (Standard DOIP) SatCheck->StreamB Yes (Treat as Liquid) StreamC Stream C: Solid Hazardous Waste (Incineration/Landfill) SatCheck->StreamC No (Trace Contamination)

Figure 1: Waste segregation logic for Diisooctyl Isophthalate, ensuring separation from halogenated streams to minimize disposal costs.

Part 5: Spill Management Protocol

Immediate Action Required:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[4]

  • PPE: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If the spill is >1 Liter or in a confined space, use a half-mask respirator with organic vapor cartridges.

  • Contain: Use vermiculite , sand, or universal absorbent pads to dike the spill. Prevent flow into floor drains.

  • Clean:

    • Absorb the liquid.[1][2][5][6][7][8]

    • Scoop absorbent into a wide-mouth jar or heavy-duty bag.

    • Wipe the surface with a soap/water solution (DOIP is hydrophobic; water alone is ineffective).

    • Solvent wash (Ethanol) may be required for final residue.

  • Dispose: Label the waste container as "Spill Debris: Diisooctyl Isophthalate" and process via Workflow C .

Part 6: Regulatory Compliance & References

Regulatory Status Table:

Regulation Status for DOIP (CAS 71850-11-8) Action
US EPA RCRA Not explicitly Listed (U/P list) Manage as Non-RCRA Hazardous (unless characteristic).
EU REACH Not on SVHC Candidate List (unlike DIOP) Monitor for updates; use standard safety.

| GHS | Not fully harmonized | Classify as Aquatic Chronic 4 (H413) (Precautionary). |

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33934, Diisooctyl phthalate. (Used for isomeric comparison and physical properties). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Diisooctyl phthalate. (Provides regulatory context for phthalate esters). Retrieved from [Link]

  • US EPA. Hazardous Waste Codes & RCRA Regulations. (Guidance on waste coding and "Empty" container definition). Retrieved from [Link]

  • ILO/WHO (2021). International Chemical Safety Card (ICSC) 0876: Diisooctyl Phthalate.[1][6] (Source for general ester handling and spill response). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Diisooctyl isophthalate

Topic: Personal Protective Equipment & Safe Handling Protocol for Diisooctyl Isophthalate (DIOIP) Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Executive Safety Summary: The "Invisible...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for Diisooctyl Isophthalate (DIOIP) Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.

Executive Safety Summary: The "Invisible" Hazard

Diisooctyl isophthalate (DIOIP) presents a deceptive risk profile in the laboratory. Unlike volatile solvents that signal danger through odor, DIOIP is a viscous, low-volatility liquid that poses a Reproductive Toxicity (Category 1B) hazard. It is lipophilic, meaning it readily penetrates skin and degrades natural rubber, yet it often shows no immediate chemical burn.

The Core Directive: Treat DIOIP not just as a chemical irritant, but as a persistent biological accumulating agent. Your PPE strategy must focus on permeation resistance (preventing skin absorption) and aerosol control (preventing inhalation of mists).

Part 1: The Risk Profile (The "Why" Behind the Protocol)

To select the correct PPE, you must understand the physicochemical behavior of DIOIP:

  • Lipophilicity (The Glove Killer): DIOIP is an organic ester. It acts as a plasticizer, meaning it inserts itself between polymer chains to increase flexibility. Crucially, it does this to glove materials too. It will rapidly swell and degrade Natural Rubber Latex, rendering it useless.

  • Viscosity & Persistence: High viscosity leads to "stringing" during pipetting and residue retention on surfaces. It does not evaporate; spills remain active indefinitely until physically removed.

  • Aerosolization: While vapor pressure is low at room temperature, heating or high-speed mixing creates micro-droplets (mists) that bypass standard vapor filters if not rated for particulates (P100/HEPA).

Part 2: PPE Selection Protocol

Hand Protection: The Nitrile Imperative
  • Standard Protocol: Nitrile Rubber (NBR) .

  • Contraindicated: Natural Rubber Latex . Latex offers poor resistance to phthalate esters, allowing permeation within minutes.

  • The "Double-Glove" System:

    • Inner Layer: 4-mil disposable Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Laminate (barrier layer).

    • Why? DIOIP is oily. If the outer glove is compromised, the inner glove provides a visual contrast (swelling) and a final barrier while you doff the outer layer.

Respiratory Protection
  • Primary Control: Chemical Fume Hood.

  • Secondary (If Hood Unavailable or Heating): Half-face respirator with Organic Vapor (OV) cartridges + P100 Pre-filter .

    • Why the P100? If DIOIP is heated, it condenses as a mist. Organic Vapor cartridges alone may not stop fine particulates/aerosols efficiently.

Eye & Body Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the "splash and stick" nature of viscous liquids.

  • Body: Lab coat (Polyester/Cotton blend is standard; disposable Tyvek sleeves recommended for large-volume transfer to prevent cuff saturation).

Part 3: Operational Logistics & Handling

A. Viscous Liquid Handling (Pipetting Strategy)

Standard air-displacement pipettes often fail with DIOIP due to its viscosity, leading to under-dosing and dripping.

  • Technique 1: Reverse Pipetting [1][2]

    • Depress plunger to the second stop.

    • Aspirate liquid (plunger moves up).

    • Dispense to the first stop only.

    • Discard the remaining liquid in the tip to waste.

  • Technique 2: Positive Displacement

    • Use a positive displacement pipette (e.g., Gilson Microman) where the piston contacts the liquid directly. This eliminates the air cushion and ensures 100% volume accuracy.

B. Decontamination & Spill Management

DIOIP is hydrophobic; water alone will just spread it.

  • Solubilization: Apply a surfactant (detergent) before adding water, or use a solvent like Ethanol (70%) or Isopropanol to lift the residue.

  • Physical Removal: Use absorbent pads (polypropylene) rather than paper towels, which may smear the viscous liquid.

Part 4: Visualization (Workflow & Data)

Figure 1: Safe Handling Lifecycle Workflow

DIOIP_Handling Risk Risk Assessment (Repr. 1B Hazard) PPE PPE Donning (Nitrile Double-Glove) Risk->PPE Define Barrier Handling Handling (Fume Hood + Reverse Pipette) PPE->Handling Entry Waste Waste Segregation (Non-Sewer / Incineration) Handling->Waste Disposal Decon Decontamination (Solvent/Surfactant Wash) Handling->Decon Spill/Cleanup Decon->Waste Contaminated Materials

Caption: Figure 1. Operational workflow for DIOIP, emphasizing the critical path from risk identification to waste segregation.

Table 1: Glove Material Compatibility for Phthalate/Isophthalate Esters
Glove MaterialCompatibility RatingBreakthrough TimeRecommendation
Nitrile (Disposable) Good > 240 minPrimary Choice (Double glove)
Laminate (Silver Shield) Excellent > 480 minUse for spill cleanup or immersion
Viton / Butyl Excellent > 480 minIdeal but expensive/thick
Natural Rubber (Latex) Poor < 10 minDO NOT USE (Rapid degradation)
Vinyl (PVC) Fair/Poor < 60 minNot recommended for chemical handling

Part 5: Disposal & Emergency Response

Disposal Protocol:

  • Code: Check local regulations (often treated as organic solvent waste).

  • Stream: Incineration . Do NOT pour down the sink. DIOIP is toxic to aquatic life with long-lasting effects.[3]

  • Container: High-density polyethylene (HDPE) or Glass. Avoid PVC containers for long-term storage as DIOIP can plasticize the container itself.

Emergency First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent on skin (ethanol increases skin permeability).

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist if irritation persists.

References

  • European Chemicals Agency (ECHA). (n.d.). Diisooctyl isophthalate - Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Eppendorf. (2018).[1] Handling of Viscous Liquids - Basics, Techniques and Tricks. Retrieved from [Link]

Sources

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